L-869298
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
362718-73-8 |
|---|---|
Formule moléculaire |
C23H18F8N2O4S |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1 |
Clé InChI |
YDLQPURWTSDWCC-HNNXBMFYSA-N |
SMILES isomérique |
C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide L 869,298 L 869298 L 869299 L-869,298 L-869298 L-869299 L869,298 L869299 |
Origine du produit |
United States |
Foundational & Exploratory
L-869298: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-869298 is the water-soluble phosphoryl prodrug of aprepitant (formerly MK-0869 or L-754,030), a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Its primary mechanism of action lies in the competitive blockade of the NK1 receptor, thereby inhibiting the physiological effects of its endogenous ligand, Substance P. This antagonism of the Substance P/NK1 receptor signaling pathway forms the basis of its clinically proven antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). This guide provides an in-depth technical overview of the mechanism of action of this compound's active form, aprepitant, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action: Antagonism of the Neurokinin-1 Receptor
This compound is rapidly converted in vivo to its active form, aprepitant. Aprepitant exerts its pharmacological effects by acting as a selective and high-affinity competitive antagonist at the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide belonging to the tachykinin family. Substance P is critically involved in the transmission of pain signals, inflammatory responses, and the emetic (vomiting) reflex.
By binding to the NK1 receptor, aprepitant prevents Substance P from binding and activating the receptor. This blockade of the Substance P/NK1 receptor pathway in the central and peripheral nervous system is the fundamental mechanism responsible for its antiemetic effects.
Binding Affinity and Selectivity
Aprepitant demonstrates high-affinity binding to the human NK1 receptor. Quantitative analysis from radioligand binding assays has established its potent interaction with the receptor. Furthermore, aprepitant exhibits significant selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.1 nM | Human cloned NK1 Receptor | [1] |
| Kd | 86 pM | Human NK1 Receptor | [2] |
| Selectivity | ~3000-fold vs. NK3 (IC50 = 300 nM) | Human cloned receptors | [1] |
| Selectivity | ~45,000-fold vs. NK2 (IC50 = 4500 nM) | Human cloned receptors | [1] |
Signaling Pathways
The NK1 receptor is a member of the Gq/11 family of G-protein coupled receptors. The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that is inhibited by aprepitant.
NK1 Receptor Activation Signaling Pathway
The activation of the NK1 receptor by Substance P leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response.
Aprepitant's Point of Intervention
Aprepitant, as a competitive antagonist, binds to the NK1 receptor at the same site as Substance P, or at an allosteric site that prevents Substance P binding. This occupation of the receptor by aprepitant prevents the conformational change necessary for G-protein coupling and activation, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of aprepitant.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50, Ki) of aprepitant for the NK1 receptor.
Objective: To measure the ability of aprepitant to displace a radiolabeled ligand from the human NK1 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [125I]Substance P.
-
Test Compound: Aprepitant.
-
Non-specific Binding Control: High concentration of unlabeled Substance P or another potent NK1 antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize CHO-hNK1R cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Aprepitant at various concentrations (e.g., 10-fold serial dilutions from 1 µM to 1 pM).
-
[125I]Substance P at a fixed concentration (typically at or below its Kd).
-
CHO-hNK1R cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is measured in the presence of a saturating concentration of unlabeled Substance P.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of aprepitant to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of aprepitant to inhibit Substance P-induced increases in intracellular calcium.
Objective: To determine the functional antagonist activity of aprepitant at the human NK1 receptor.
Materials:
-
Cells: CHO cells stably expressing the human NK1 receptor.
-
Agonist: Substance P.
-
Antagonist: Aprepitant.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Seed CHO-hNK1R cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition (Antagonist): Add aprepitant at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Inject Substance P at a concentration that elicits a submaximal response (e.g., EC80) into the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of aprepitant to generate a dose-response curve.
-
Determine the IC50 value for the inhibition of the Substance P-induced calcium response.
-
Conclusion
This compound, through its active metabolite aprepitant, functions as a highly potent and selective antagonist of the NK1 receptor. Its mechanism of action is well-characterized, involving the competitive blockade of Substance P binding and the subsequent inhibition of the Gq/11-mediated signaling cascade, which prevents the increase in intracellular calcium. This targeted antagonism of the NK1 receptor pathway is the foundation of its clinical efficacy as an antiemetic. The experimental protocols detailed herein provide a framework for the continued investigation and development of NK1 receptor antagonists.
References
L-869298 (Aprepitant) and Substance P Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of L-869298 (also known as aprepitant, MK-869, and L-754030) to the human neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document details the quantitative binding data, experimental methodologies for its determination, and the associated intracellular signaling pathways.
Core Concepts: Substance P and the NK1 Receptor
Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][2] It exerts its biological effects by binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] this compound (aprepitant) is a potent and selective non-peptide antagonist of the NK1 receptor.[2][5] Its high affinity for the NK1R allows it to effectively block the binding of Substance P, thereby inhibiting its downstream signaling and physiological effects. This mechanism of action is the basis for its clinical use as an antiemetic for chemotherapy-induced nausea and vomiting.[6][7]
Quantitative Binding Affinity of this compound (Aprepitant) to the Human NK1 Receptor
The binding affinity of this compound for the human NK1 receptor has been characterized in multiple studies, primarily through radioligand binding assays. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of this compound for the NK1 receptor.
| Parameter | Value (nM) | Receptor Source | Notes | Reference(s) |
| IC50 | 0.09 | Human NK1 Receptor | --- | [8] |
| IC50 | 0.1 | Human Cloned NK1 Receptor | In radioligand binding assays, aprepitant was ~3000-fold more selective for the human cloned NK-1R versus the human cloned NK-3R (IC50 = 300 nM) and 45,000-fold versus the human cloned NK-2R (IC50 = 4500 nM). | [2] |
| Ki | 3 | Human NK1 Receptor | --- | [8] |
Experimental Protocols
The determination of the binding affinity of this compound is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Competition Binding Assay for this compound
Objective: To determine the binding affinity (Ki and IC50) of this compound for the human NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the recombinant human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: [¹²⁵I]-Substance P, a high-affinity radiolabeled agonist for the NK1 receptor.
-
Competitor: this compound (Aprepitant) at various concentrations.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors to maintain receptor integrity and binding.
-
Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Methodology:
-
Membrane Preparation:
-
Cells expressing the human NK1 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of the unlabeled competitor, this compound.
-
A fixed concentration of the radioligand, [¹²⁵I]-Substance P.
-
-
The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The contents of each well are rapidly filtered through the glass fiber filters using a vacuum manifold.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on each filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis to generate a competition binding curve.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Mechanism of Action
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the initial binding event.
Substance P-NK1 Receptor Signaling Pathway
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 and Gs families.[3]
-
Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC).
-
-
Gs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.
Caption: Substance P Signaling and this compound Inhibition.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay to determine the affinity of this compound is a sequential process from preparation to data analysis.
Caption: Radioligand Binding Assay Workflow.
References
- 1. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
L-869298 for In-Vitro Neuroscience Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-869298 and its active form, MK-0869 (Aprepitant), for application in in-vitro neuroscience research. This compound is a water-soluble phosphoryl prodrug of MK-0869, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in a wide array of physiological and pathophysiological processes in the central and peripheral nervous systems, including pain transmission, neuroinflammation, emesis, and mood regulation.
Core Compound Properties
This compound is designed for improved solubility, facilitating its use in aqueous solutions for in-vitro and in-vivo studies. In biological systems, it undergoes hydrolysis to yield the active compound, MK-0869. For most in-vitro applications, direct use of MK-0869 (Aprepitant) is common. If using this compound, it is anticipated to be converted to MK-0869 by phosphatases present in cell culture media containing serum or within cellular preparations.
Mechanism of Action
MK-0869 acts as a competitive antagonist at the NK1 receptor. By binding to this receptor, it prevents the downstream signaling cascades initiated by Substance P. This blockade of NK1 receptor signaling is the basis for its utility in investigating the roles of Substance P in neuronal function and disease.
Quantitative Data
The following tables summarize the available quantitative data for MK-0869 (Aprepitant). It is important to note that while binding affinities are well-characterized, specific IC50 values in functional in-vitro neuroscience assays are not extensively reported in publicly available literature.
Table 1: Binding Affinity of MK-0869
| Parameter | Receptor | Species | Value |
| Kd | Neurokinin 1 (NK1) | Human | 86 pM |
| IC50 (Radioligand Binding) | Neurokinin 1 (NK1) | Human | 0.1 nM |
Table 2: In-Vitro Efficacy of MK-0869 (Aprepitant) in Non-Neuronal Assays
| Assay | Cell Line | Effect | IC50 |
| Metabolic Activity | Nalm-6 (human B cell precursor leukemia) | Decreased metabolic activity | ~20 µM |
| Cell Viability | MG-63 (human osteosarcoma) | Inhibition of cell viability | 31.55 µM |
| Cell Viability | GBC-SD (human gallbladder carcinoma) | Inhibition of cell viability | 11.76 µM |
| Cell Viability | NOZ (human gallbladder carcinoma) | Inhibition of cell viability | 15.32 µM |
Signaling Pathways
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs signaling pathways in neurons.[1][2] This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Adenylyl cyclase activation leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). These signaling cascades ultimately modulate neuronal excitability, gene expression, and other cellular processes. MK-0869 blocks these events by preventing the initial binding of Substance P.
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by MK-0869.
Experimental Protocols
The following are detailed methodologies for key in-vitro neuroscience experiments where this compound or its active form, MK-0869, can be utilized to investigate the role of the Substance P/NK1 receptor system.
Primary Neuronal Culture
Objective: To isolate and culture primary neurons for subsequent experiments.
Methodology:
-
Tissue Dissociation:
-
Euthanize embryonic day 18 (E18) Sprague-Dawley rats and harvest the cortices or hippocampi in ice-cold dissection medium (e.g., Hibernate-A).
-
Mince the tissue into small pieces and transfer to a tube containing a dissociation solution (e.g., papain or trypsin in Hibernate-A without calcium) for enzymatic digestion at 37°C.
-
Terminate the digestion by adding a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine or poly-L-ornithine and laminin-coated culture vessels (e.g., multi-well plates, coverslips) at a desired density in a serum-containing plating medium.
-
After several hours to allow for cell attachment, replace the plating medium with a serum-free neuron growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
-
Culture Maintenance:
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 2-3 days.
-
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in response to Substance P and its inhibition by MK-0869.
Methodology:
-
Cell Preparation:
-
Culture primary neurons on glass-bottom dishes or coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the dish/coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence signal.
-
For antagonist studies, pre-incubate the cells with desired concentrations of MK-0869 for a specified period.
-
Stimulate the cells with Substance P at a concentration known to elicit a response (e.g., EC50 concentration if known) and record the change in fluorescence intensity over time.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for data normalization.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (ΔF/F0 for single-wavelength dyes like Fluo-4).
-
Quantify the peak amplitude, duration, and area under the curve of the calcium transients.
-
Determine the IC50 of MK-0869 by plotting the inhibition of the Substance P-induced calcium response against the concentration of the antagonist.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of MK-0869 on Substance P-induced changes in neuronal membrane potential and ion channel activity.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons on coverslips.
-
Transfer a coverslip to a recording chamber on the stage of an upright microscope and perfuse with an external recording solution.
-
-
Recording:
-
Obtain a high-resistance (GΩ) seal between a glass micropipette filled with an internal solution and the membrane of a neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline membrane potential or currents in current-clamp or voltage-clamp mode, respectively.
-
Apply Substance P to the perfusion bath and record the resulting depolarization or inward current.
-
After washout, pre-incubate the neuron with MK-0869 and re-apply Substance P to determine the inhibitory effect.
-
-
Data Analysis:
-
Measure the change in resting membrane potential, firing frequency, or the amplitude of the inward current induced by Substance P in the absence and presence of MK-0869.
-
Construct a dose-response curve to determine the IC50 of MK-0869 for the inhibition of the electrophysiological response.
-
Neurite Outgrowth Assay
Objective: To assess the effect of NK1 receptor antagonism on neuronal development and plasticity.
Methodology:
-
Cell Plating and Treatment:
-
Plate primary neurons at a low density on coated multi-well plates.
-
After cell attachment, replace the medium with a growth medium containing different concentrations of MK-0869, with or without Substance P. Include appropriate vehicle controls.
-
-
Incubation and Staining:
-
Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites, and branching per neuron.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters between different treatment groups.
-
Determine if MK-0869 affects baseline neurite outgrowth or Substance P-modulated neurite dynamics.
-
Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures involving this compound/MK-0869.
Caption: Workflow for a Calcium Imaging Experiment.
Caption: Workflow for a Neurite Outgrowth Assay.
This guide provides a foundational understanding and practical framework for utilizing this compound and its active form, MK-0869, in in-vitro neuroscience research. Researchers are encouraged to adapt the provided protocols to their specific experimental questions and cell systems.
References
The Discovery and Synthesis of Aprepitant (MK-869): A Technical Guide to a First-in-Class NK1 Receptor Antagonist
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of aprepitant (formerly known as MK-869 and L-754,030), a potent and selective neurokinin-1 (NK1) receptor antagonist. The development of aprepitant marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] This document details the scientific journey from lead identification to the elucidation of its mechanism of action, supported by structured data, experimental methodologies, and visual diagrams of key pathways and processes.
Introduction: Targeting the Substance P/NK1 Receptor Pathway
Substance P, an eleven-amino acid neuropeptide, is a primary endogenous ligand for the G protein-coupled neurokinin-1 (NK1) receptor.[5][6][7] The activation of this pathway is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the emetic reflex.[3][5][7] The discovery that the Substance P/NK1 receptor system is a key mediator of both acute and delayed CINV prompted the pursuit of NK1 receptor antagonists as a novel class of antiemetic agents.[1][2] Aprepitant emerged from an extensive research program at Merck as a first-in-class, orally active, and highly selective NK1 receptor antagonist.[3][8]
Discovery and Structure-Activity Relationship (SAR)
The development of aprepitant was the result of systematic structure-activity relationship (SAR) studies aimed at identifying non-peptide antagonists with high affinity for the human NK1 receptor and favorable pharmacokinetic properties.[8] Early non-peptide antagonists, while potent, suffered from poor bioavailability.[8] The morpholine nucleus in aprepitant was a key structural modification that enhanced receptor-binding affinity.[8] Further chemical modifications, including the fluorination of the phenyl ring and the introduction of the 3,5-bis(trifluoromethyl)phenyl ethoxy moiety, were crucial for preventing metabolic deactivation and improving oral activity.[8]
Synthesis of Aprepitant and its Prodrug Fosaprepitant
The synthesis of aprepitant is a multi-step process. One of the key synthetic routes is outlined below.
Synthesis of Aprepitant (MK-869)
A common synthetic pathway for aprepitant involves the following key steps:
-
Formation of the Morpholine Core: The synthesis often starts with the construction of the substituted morpholine ring system. This can be achieved through various methods, including the cyclization of an appropriate amino alcohol precursor.
-
Chiral Resolution: As aprepitant possesses multiple stereocenters, a critical step is the resolution of the desired stereoisomer. This is often accomplished through diastereomeric salt formation and crystallization.
-
Coupling and Side Chain Introduction: The 3,5-bis(trifluoromethyl)phenyl ethoxy side chain is introduced via a stereospecific coupling reaction.
-
Formation of the Triazolinone Ring: The final key step is the formation of the triazolinone heterocycle, which is attached to the morpholine nitrogen.
A generalized workflow for the synthesis of aprepitant is depicted in the following diagram:
Synthesis of Fosaprepitant (L-758,298)
Fosaprepitant is a water-soluble phosphoryl prodrug of aprepitant developed for intravenous administration.[9] It is rapidly converted to aprepitant in the body. The synthesis of fosaprepitant from aprepitant involves the phosphorylation of the triazolinone nitrogen.
A common method involves:
-
Phosphorylation: Aprepitant is reacted with a phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a strong base to form a dibenzyl phosphate intermediate.[10][11]
-
Debenzylation: The benzyl protecting groups are removed, typically via catalytic hydrogenation, to yield fosaprepitant.[10][11]
Pharmacological Profile
Mechanism of Action
Aprepitant is a selective antagonist of the NK1 receptor.[12][13] Substance P, upon binding to the NK1 receptor, activates intracellular signaling pathways, primarily through the Gq/11 family of G proteins.[7] This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C.[14] This signaling cascade ultimately results in neuronal excitation and the transmission of emetic signals. Aprepitant competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting these downstream signaling events.[12]
The signaling pathway of Substance P and the inhibitory action of aprepitant are illustrated below:
In Vitro and In Vivo Activity
The potency and selectivity of aprepitant have been characterized in a variety of in vitro and in vivo assays.
Table 1: In Vitro Binding Affinity and Potency of Aprepitant
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human cloned NK1 Receptor | 0.1 nM | [8] |
| Kd | Human NK1 Receptor | 86 pM | [15] |
| Selectivity | |||
| vs. Human NK2 Receptor | >45,000-fold | [8] | |
| vs. Human NK3 Receptor | >3,000-fold | [8] |
In vivo studies in animal models, such as ferrets, demonstrated the efficacy of aprepitant in preventing emesis induced by chemotherapeutic agents like cisplatin.[16]
Pharmacokinetics
The pharmacokinetic profile of aprepitant has been extensively studied in humans.
Table 2: Pharmacokinetic Properties of Aprepitant in Humans
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~60-65% | [12] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1] |
| Plasma Protein Binding | >95% | [12] |
| Volume of Distribution (Vss) | ~70 L | [1] |
| Metabolism | Primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2C19 | [12][13] |
| Elimination Half-life | 9-13 hours | [17] |
Experimental Protocols
NK1 Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound like aprepitant to the NK1 receptor is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (aprepitant) are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Antiemetic Assay in Ferrets (General Protocol)
The ferret is a well-established animal model for studying emesis.
-
Animal Acclimation: Male ferrets are acclimated to the laboratory conditions.
-
Drug Administration: Aprepitant or vehicle is administered orally or intravenously at specified doses.
-
Emetogen Challenge: After a predetermined time, a potent emetogen, such as cisplatin, is administered intravenously.
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours) for the number of retches and vomits.
-
Data Analysis: The antiemetic efficacy of aprepitant is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
A generalized workflow for the preclinical evaluation of an NK1 receptor antagonist is presented below:
Conclusion
Aprepitant represents a landmark achievement in rational drug design, targeting a well-defined physiological pathway to address a significant unmet medical need. Its discovery and development have not only provided a valuable therapeutic option for patients undergoing chemotherapy but have also paved the way for further research into the role of the Substance P/NK1 receptor system in other pathophysiological conditions. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacology, providing a comprehensive resource for professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104650142A - Preparation method of fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Portico [access.portico.org]
- 11. Synthesis method of fosaprepitant dimeglumine - Eureka | Patsnap [eureka.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
L-869298 (Fosaprepitant): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869298, known pharmaceutically as fosaprepitant, is a water-soluble N-phosphoryl prodrug of aprepitant.[1] Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for professionals in research and drug development. The document details its mechanism of action, relevant signaling pathways, and key experimental protocols.
Chemical Structure and Properties
This compound is chemically described as 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt).[1] Upon intravenous administration, it is rapidly converted to its active form, aprepitant.[3]
Chemical Structure of this compound (Fosaprepitant)
Caption: Chemical structure of this compound (Fosaprepitant).
Physicochemical Properties
The key physicochemical properties of this compound and its active metabolite, aprepitant, are summarized in the table below. The high water solubility of fosaprepitant makes it suitable for intravenous administration, overcoming the poor solubility of aprepitant.[1]
| Property | This compound (Fosaprepitant) | Aprepitant |
| Molecular Formula | C₂₃H₂₂F₇N₄O₆P[4] | C₂₃H₂₁F₇N₄O₃ |
| Molecular Weight | 614.4 g/mol [4] | 534.43 g/mol |
| Appearance | White to off-white amorphous powder[1] | White to off-white crystalline solid |
| Solubility | Freely soluble in water (as dimeglumine salt)[1][5] | Very low water solubility (0.2 µg/mL in isotonic saline)[1] |
| Stability | Stable in human blood for up to two hours.[1] Reconstituted solutions are stable for 24 hours at 25°C.[6] Mixtures in 0.9 g/dl NaCl are stable for 7 days at room temperature or refrigerated.[7] | - |
| pKa | 3.05 (morpholinium), 4.92 (monophosphate), 9.67 (meglumine), 10.59 (triazolinone NH)[8] | - |
Pharmacology and Mechanism of Action
Fosaprepitant itself has a low affinity for the NK1 receptor.[1] Its pharmacological activity is dependent on its in-vivo conversion to aprepitant.[5] Aprepitant is a selective, high-affinity antagonist of the human NK1 receptor, effectively blocking the binding of its natural ligand, Substance P.[1][2] This antagonism prevents the downstream signaling cascades that lead to emesis.[1]
Signaling Pathway of Substance P and NK1 Receptor Antagonism
Substance P, a neuropeptide, plays a crucial role in pain, inflammation, and emesis.[9][10] Its binding to the G protein-coupled NK1 receptor activates multiple signaling pathways, primarily through Gq and Gs proteins.[9][11] Aprepitant's blockade of the NK1 receptor inhibits these pathways.
Caption: Substance P/NK1 Receptor Signaling and Inhibition by Aprepitant.
Recent studies have also elucidated that aprepitant can induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[12]
Experimental Protocols
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
A key preclinical study demonstrating the antiemetic efficacy of this compound and its active form involved a ferret model of cisplatin-induced emesis.
Experimental Workflow
Caption: Workflow for Cisplatin-Induced Emesis Model in Ferrets.
Methodology:
-
Animal Model: Male ferrets were used for the study.
-
Induction of Emesis: Cisplatin was administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both acute and delayed emesis.
-
Drug Administration: this compound or its active form, MK-0869 (aprepitant), was administered either intravenously (i.v.) or orally (p.o.) at various doses. For instance, a 3 mg/kg dose was shown to be effective.
-
Observation Period: The animals were observed for a period of 72 hours, and the number of retching and vomiting episodes was recorded.
-
Outcome Measures: The primary outcome was the inhibition of the emetic response compared to a control group.
Clinical Administration Protocol
In clinical settings, fosaprepitant is administered intravenously.
Methodology:
-
Reconstitution: Fosaprepitant for injection (typically 150 mg) is reconstituted with 5 mL of 0.9% sodium chloride solution.[6]
-
Dilution: The reconstituted solution is then diluted in an infusion bag containing 145 mL of 0.9% sodium chloride to a final volume of 150 mL (1 mg/mL).[6]
-
Administration: The diluted solution is administered as an intravenous infusion over 20-30 minutes.[6]
-
Dosing Regimen: For the prevention of chemotherapy-induced nausea and vomiting, a single 150 mg dose of fosaprepitant is typically administered on day 1 of chemotherapy, approximately 30 minutes prior to the start of treatment.[6]
Conclusion
This compound (fosaprepitant) is a valuable therapeutic agent, particularly in the management of chemotherapy-induced nausea and vomiting. Its development as a water-soluble prodrug of the potent NK1 receptor antagonist, aprepitant, has enabled a convenient intravenous route of administration. A thorough understanding of its chemical properties, mechanism of action, and associated signaling pathways is crucial for its effective use in clinical practice and for guiding future research in the field of NK1 receptor antagonism.
References
- 1. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Fosaprepitant Dimeglumine | C37H56F7N6O16P | CID 135564864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DailyMed - FOSAPREPITANT- fosaprepitant dimeglumine injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice | Semantic Scholar [semanticscholar.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor antagonist aprepitant regulates autophagy and apoptosis via ROS/JNK in intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetics of L-869,298: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of L-869,298, a potent and selective substance P (SP) neurokinin-1 (NK1) receptor antagonist. Given the limited publicly available data under the L-869,298 designation, this paper contextualizes its pharmacokinetic profile within the broader class of NK1 receptor antagonists, with a particular focus on aprepitant (MK-0869), a structurally and pharmacologically similar compound. The information presented herein is intended to support research and development efforts by providing key pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.
Core Pharmacokinetic Parameters
The preclinical development of NK1 receptor antagonists has involved extensive characterization in various animal models to predict human pharmacokinetics and efficacy. The data for aprepitant (MK-0869), which is likely related to L-869,298, offers valuable insights into the expected pharmacokinetic profile of this class of compounds.
Data Presentation: Quantitative Pharmacokinetic Parameters of Aprepitant (MK-0869) in Preclinical Models
The following table summarizes the key pharmacokinetic parameters of aprepitant in rats, mice, and ferrets following oral administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this NK1 receptor antagonist.
| Parameter | Rat | Mouse | Ferret |
| Dose (mg/kg) | Not Specified | Not Specified | Not Specified |
| Tmax (hours) | 2 - 4 | 2 - 4 | 2 - 4 |
| Oral Bioavailability (%) | 43 | 42.4 | 45.4 |
| Plasma Protein Binding (%) | >98 | >98 | >98 (Human, Dog) |
Data sourced from FDA Pharmacology Review of EMEND® (aprepitant).[1]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. Below are the generalized protocols employed in the characterization of NK1 receptor antagonists like aprepitant.
Animal Models
Preclinical studies for NK1 receptor antagonists have utilized a variety of animal models to assess both pharmacokinetics and efficacy. Commonly used species include:
-
Rats: Utilized for determining fundamental pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.[1]
-
Mice: Employed for both pharmacokinetic profiling and efficacy studies, particularly in models of chemotherapy-induced emesis.[1]
-
Ferrets: A key model for antiemetic research due to their well-developed emetic reflex, providing a strong translational model for human responses to chemotherapy.[2]
Drug Administration and Dosing
-
Route of Administration: Oral (p.o.) and intravenous (i.v.) routes are typically used. Oral administration is critical for determining bioavailability and assessing the suitability of a compound for oral delivery in a clinical setting. Intravenous administration provides a baseline for 100% bioavailability and allows for the calculation of clearance and volume of distribution.
-
Dose Levels: A range of doses are tested to evaluate dose-proportionality of pharmacokinetics. For instance, in ferret antiemetic studies, aprepitant was administered at doses ranging from 2 to 16 mg/kg p.o.[2]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases.
-
Bioanalytical Method: Drug concentrations in plasma are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the parent drug and its metabolites.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding of the drug's mechanism of action and the studies conducted.
Substance P / NK1 Receptor Signaling Pathway
L-869,298, as a substance P (NK1) receptor antagonist, works by blocking the downstream signaling cascades initiated by the binding of substance P to its receptor. This pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.
References
The Role of L-869,298 in Elucidating NK1 Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of L-869,298, a pivotal research tool in the investigation of Neurokinin-1 (NK1) receptor signaling and function. As a water-soluble prodrug of the potent and selective NK1 receptor antagonist aprepitant (also known as L-754,030 or MK-869), L-869,298 has been instrumental in preclinical studies aimed at understanding the physiological and pathological roles of the NK1 receptor. This document provides a comprehensive overview of its mechanism of action, quantitative data on the active compound's receptor affinity and in vivo efficacy, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction to NK1 Receptors and L-869,298
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a wide array of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] L-869,298 serves as a valuable investigational tool due to its conversion to aprepitant, a highly selective antagonist of the human NK1 receptor.[1][3] This allows for the systemic administration of a compound that can effectively block NK1 receptor activity in vivo, thereby enabling the study of the receptor's function in various preclinical models.
Mechanism of Action
L-869,298 is a phosphate ester prodrug that is rapidly converted in vivo by ubiquitous phosphatases to its active form, aprepitant.[1] Aprepitant then acts as a potent and selective competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the binding of Substance P and subsequent downstream signaling cascades. This blockade of SP-mediated signaling is the basis for its therapeutic and investigational effects.
Quantitative Data
The following tables summarize the key quantitative data for the active compound, aprepitant (L-754,030), derived from various preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity of Aprepitant (L-754,030)
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| NK1 | Human | Radioligand Binding | 0.1 | [4] |
| NK1 | Ferret | Radioligand Binding | 0.7 | [5] |
| NK1 | Rodent | Radioligand Binding | 64 | [5] |
Table 2: In Vivo Efficacy of Aprepitant (L-754,030) in Preclinical Models
| Model | Species | Endpoint | Route of Administration | Effective Dose | Reference |
| Cisplatin-Induced Emesis | Ferret | Inhibition of Retching and Vomiting | p.o. | 2-4 mg/kg (once daily) | [3] |
| Cisplatin-Induced Emesis | Ferret | Inhibition of Emesis | i.v. (as L-758,298) | 0.1 mg/kg (MK-0869) | [3] |
Table 3: Pharmacokinetic Parameters of Aprepitant
| Species | Route of Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human | p.o. (125 mg) | ~4 | 9-13 | ~60-65 | [6][7][8] |
| Ferret | p.o. (1-2 mg/kg) | - | Slow clearance | - | [4] |
| Beagle Dog | p.o. | - | - | Comparable to Emend® | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving the investigation of NK1 receptor function using antagonists like L-869,298/aprepitant are provided below.
In Vitro NK1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]Substance P.
-
Test compound (e.g., aprepitant).
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [125I]Substance P and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Substance P.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the anti-emetic efficacy of an NK1 receptor antagonist.
Animals:
-
Male ferrets.
Materials:
-
Cisplatin.
-
Test compound (e.g., L-869,298 or aprepitant).
-
Vehicle control.
-
Observation cages equipped with video recording.
Procedure:
-
Acclimatize ferrets to the observation cages.
-
Administer the test compound or vehicle via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin challenge.
-
Administer cisplatin (e.g., 5 mg/kg, i.p.) to induce emesis.[3]
-
Observe the animals continuously for a defined period (e.g., 4-72 hours) for the number of retches and vomits.[3][10]
-
Quantify the emetic episodes (retching and vomiting).
-
Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Substance P-Induced Behavioral Model in Gerbils
Objective: To assess the in vivo central activity of an NK1 receptor antagonist.
Animals:
-
Male gerbils.
Materials:
-
Substance P.
-
Test compound (e.g., aprepitant).
-
Vehicle control.
Procedure:
-
Administer the test compound or vehicle systemically (e.g., intraperitoneally or orally).
-
After a predetermined pretreatment time, administer Substance P (e.g., via intrathecal or intracerebroventricular injection) to induce specific behaviors.
-
In some models, intraplantar injection of Substance P can induce paw-lifting behavior in animals with neuropathic pain.[11]
-
Observe and quantify the specific behavioral responses (e.g., foot tapping, paw lifting, scratching, biting, licking) for a defined period.[11]
-
Compare the behavioral scores between the test compound-treated and vehicle-treated groups to determine the antagonist's efficacy in blocking Substance P-induced behaviors.
Visualizations
The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating an NK1 receptor antagonist.
Caption: NK1 Receptor Signaling Pathway and the antagonistic action of L-869,298 (Aprepitant).
Caption: A typical experimental workflow for evaluating the in vivo anti-emetic efficacy of L-869,298.
Conclusion
L-869,298, through its active metabolite aprepitant, remains a cornerstone for the preclinical investigation of the NK1 receptor. Its high affinity and selectivity, coupled with its in vivo efficacy, have provided invaluable insights into the role of the SP/NK1 receptor system in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further unraveling the complexities of NK1 receptor pharmacology and its therapeutic potential.
References
- 1. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 11. Functional role of exogenous administration of substance P in chronic constriction injury model of neuropathic pain in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Safety Profile of Neurokinin-1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro safety profile of Neurokinin-1 (NK1) receptor antagonists, a class of compounds with significant therapeutic potential. Due to a lack of publicly available in vitro safety data for the specific compound L-869298, this document focuses on the broader class of NK1 receptor antagonists, using data from representative molecules such as Aprepitant and L-733,060 to establish a characteristic safety and cytotoxicity profile. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in the preclinical assessment of novel NK1 receptor antagonists.
Neurokinin-1 receptors, predominantly activated by the neuropeptide Substance P, are implicated in a variety of physiological and pathological processes, including inflammation, pain, and emesis. Consequently, antagonists of this receptor are of great interest for the treatment of these conditions. Furthermore, emerging evidence has highlighted the role of the Substance P/NK1 receptor system in cancer progression, opening new avenues for the application of NK1 receptor antagonists as anti-neoplastic agents.[1][2] The in vitro evaluation of the safety and cytotoxic properties of these compounds is a critical step in their preclinical development, providing essential information on their therapeutic window and potential off-target effects.
This guide summarizes key quantitative data on the cytotoxic effects of NK1 receptor antagonists in various cell lines, details the experimental protocols for assessing their impact on cell viability and apoptosis, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of NK1 Receptor Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative NK1 receptor antagonists in various cancer and non-cancerous cell lines. These values provide a quantitative measure of the cytotoxic potential of these compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aprepitant | BT-474 | Human Breast Carcinoma | 31.4 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 35.6 | [3] | |
| MDA-MB-468 | Human Breast Adenocarcinoma | 29.5 | [3] | |
| MT-3 | Human Breast Cancer | 40.8 | [3] | |
| MG-63 | Human Osteosarcoma | 31.55 | [4] | |
| A2780 | Human Ovarian Cancer | ~25.9 | [5] | |
| Human Fibroblasts | Normal Human Fibroblasts | >60 | [6] | |
| MCF-10A | Non-tumorigenic Breast Epithelial | >90 | [3] | |
| MCF-12A | Non-tumorigenic Breast Epithelial | >90 | [3] | |
| L-733,060 | WERI-Rb1 | Human Retinoblastoma | 12.15 | [7] |
| Y-79 | Human Retinoblastoma | 17.38 | [7] | |
| SiHa | Human Cervical Cancer | Inhibited in a dose-dependent manner (IC50 not specified) | [8] | |
| BT-474 | Human Breast Carcinoma | 10.6 | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | 16.4 | [3] | |
| MDA-MB-468 | Human Breast Adenocarcinoma | 13.8 | [3] | |
| MT-3 | Human Breast Cancer | 8.4 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of the in vitro safety profile of NK1 receptor antagonists are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
NK1 receptor antagonist stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NK1 receptor antagonist in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the NK1 receptor antagonist at various concentrations for a specified time. Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization, followed by washing to inactivate the trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][12][13][14]
Cell Cycle Analysis
Flow cytometry-based cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Preparation: Treat cells with the NK1 receptor antagonist at various concentrations for a specified time. Harvest the cells.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[15][16][17]
Signaling Pathways and Workflows
Signaling Pathway of NK1 Receptor Antagonist-Induced Apoptosis
dot
Caption: NK1 receptor antagonist-mediated apoptosis signaling pathway.
Experimental Workflow for In Vitro Safety Profiling
// Nodes start [label="Start:\nSelect Cell Lines\n(Cancer & Normal)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture &\nSeeding", fillcolor="#FFFFFF", fontcolor="#202124"]; drug_treatment [label="Treatment with\nNK1R Antagonist\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis_assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle_assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\nIC50, % Apoptosis,\nCell Cycle Distribution", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nSafety Profile\nReport", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> drug_treatment; drug_treatment -> viability_assay; drug_treatment -> apoptosis_assay; drug_treatment -> cell_cycle_assay; viability_assay -> data_analysis; apoptosis_assay -> data_analysis; cell_cycle_assay -> data_analysis; data_analysis -> end; }
Caption: Logical flow of NK1 receptor antagonist cellular effects.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 14. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-869298 In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869298 is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. As such, NK1 receptor antagonists like this compound are valuable tools for investigating these pathways and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.[1]
These application notes provide detailed protocols for conducting in-vivo rodent studies to evaluate the pharmacokinetic profile and efficacy of this compound. Due to the limited publicly available data specific to this compound, the following protocols are based on established methodologies for other well-characterized NK1 receptor antagonists, such as aprepitant. Researchers should consider these as starting points and may need to optimize certain parameters for this compound.
Mechanism of Action: NK1 Receptor Antagonism
Substance P, upon binding to the NK1 receptor, activates intracellular signaling cascades. This compound acts as a competitive antagonist at this receptor, blocking the binding of Substance P and thereby inhibiting its downstream effects. This mechanism is central to its therapeutic potential in preventing CINV, as chemotherapy can trigger the release of Substance P in the brainstem, activating the vomiting reflex.[1]
Caption: NK1 Receptor Signaling Pathway and Antagonism by this compound.
Data Presentation: Pharmacokinetic Parameters of NK1 Receptor Antagonists in Rodents
The following table summarizes key pharmacokinetic parameters for aprepitant, a structurally related NK1 receptor antagonist, in rats and mice. This data can serve as a useful reference for designing and interpreting studies with this compound.
| Parameter | Rat | Mouse | Reference |
| Oral Bioavailability | 43% | 42.4% | [2] |
| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | 2-4 hours | [2] |
| Plasma Protein Binding | >98% | >98% | [2] |
| Primary Metabolism Route | N-dealkylation | N-dealkylation | [2] |
| Primary Excretion Route | Biliary | Not Specified | [3] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in purified water, or a solution of PEG400, ethanol, and water in a 60:20:20 ratio)[4][5]
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 5 days prior to the experiment with ad libitum access to food and water.[4]
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. A typical dosing volume is 5-10 mL/kg.[4][5]
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points. Suggested time points include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.
Protocol 2: Efficacy Study of this compound in a Rat Model of Cisplatin-Induced Emesis
This protocol describes an efficacy study to evaluate the anti-emetic properties of this compound using the well-established cisplatin-induced pica model in rats. Pica, the consumption of non-nutritive substances like kaolin, is a surrogate for vomiting in rats, which lack a vomiting reflex.[6][7]
Materials:
-
This compound
-
Vehicle for oral administration
-
Cisplatin
-
Male Wistar rats (200-250 g)
-
Kaolin (hydrated aluminum silicate) pellets
-
Standard rat chow
-
Metabolic cages for individual housing
Procedure:
-
Animal Acclimatization and Baseline Measurement: Individually house rats in metabolic cages and allow them to acclimate for at least 3 days. Measure baseline kaolin and food consumption for 24 hours prior to the start of the experiment.
-
Dose Preparation: Prepare the this compound formulation as described in Protocol 1.
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle orally.
-
This compound Group(s): Administer the desired dose(s) of this compound orally.
-
Positive Control Group (Optional): Administer a known anti-emetic agent.
-
-
Induction of Emesis: Approximately 1 hour after treatment, administer cisplatin (e.g., 6-10 mg/kg, intraperitoneally) to all rats except for a negative control group (which receives saline).[6][7][8]
-
Measurement of Pica: Over the next 24-72 hours, measure the amount of kaolin and food consumed by each rat.[6][9]
-
Data Analysis: Compare the kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the this compound group compared to the vehicle group indicates anti-emetic efficacy.
Caption: Experimental Workflow for Cisplatin-Induced Emesis Efficacy Study.
Conclusion
The provided protocols offer a foundational framework for the in-vivo evaluation of the NK1 receptor antagonist this compound in rodent models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the pharmacokinetic and pharmacodynamic properties of this compound. As with any experimental work, careful consideration of animal welfare and appropriate statistical analysis are paramount for the successful execution of these studies.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Antiemetic role of thalidomide in a rat model of cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 8. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-869298 in a Cisplatin-Induced Emesis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-869298, a water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist MK-0869 (L-754,030), in a preclinical model of cisplatin-induced emesis. The ferret model is highlighted as the gold standard for such studies.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a significant side effect of cancer treatment, with cisplatin being a highly emetogenic agent. CINV occurs in two phases: an acute phase within the first 24 hours and a delayed phase occurring 24 to 120 hours post-treatment.[1] Substance P, a neuropeptide that binds to NK1 receptors in the brain's emetic centers, is a key mediator of both acute and delayed emesis.[2][3] this compound, by converting to the active compound MK-0869, blocks the action of Substance P at the NK1 receptor, thereby exerting its antiemetic effects.[4][5] Preclinical studies in ferrets have demonstrated the efficacy of this class of compounds in mitigating cisplatin-induced emesis.[4][6]
Signaling Pathway of Cisplatin-Induced Emesis and NK1 Receptor Antagonism
Cisplatin administration leads to the release of neurotransmitters, primarily serotonin (5-HT) and Substance P, both peripherally in the gastrointestinal tract and centrally in the brainstem.[3] These neurotransmitters activate their respective receptors (5-HT3 and NK1) on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) of the brainstem, which in turn stimulates the vomiting center to induce emesis.[7][8] this compound, as a prodrug of the NK1 receptor antagonist MK-0869, specifically targets the Substance P/NK1 receptor pathway.[4]
Experimental Protocols
The ferret is the preferred animal model for studying cisplatin-induced emesis due to its well-characterized emetic reflex, which is similar to that in humans.[9][10]
Acute Cisplatin-Induced Emesis Model (4-hour observation)
Objective: To evaluate the efficacy of this compound against the acute phase of cisplatin-induced emesis.
Materials:
-
Male ferrets
-
Cisplatin (10 mg/kg)
-
This compound or MK-0869 (e.g., 3 mg/kg)
-
Vehicle for drug administration
-
Intravenous (i.v.) or oral (p.o.) administration supplies
-
Observation cages
Procedure:
-
Administer this compound or its active form, MK-0869, either intravenously or orally.
-
After a specified pretreatment time (e.g., 10 minutes for i.v., 60 minutes for p.o.), administer cisplatin (10 mg/kg, i.v.).[4]
-
Immediately place the ferret in an observation cage and record the number of retches and vomits for a 4-hour period.[4]
-
A control group receiving vehicle instead of this compound should be included.
Acute and Delayed Cisplatin-Induced Emesis Model (72-hour observation)
Objective: To assess the efficacy of this compound against both the acute and delayed phases of cisplatin-induced emesis.
Materials:
-
Male ferrets
-
Cisplatin (5 mg/kg)
-
MK-0869 (e.g., 2-16 mg/kg)
-
Vehicle for drug administration
-
Intraperitoneal (i.p.) or oral (p.o.) administration supplies
-
Observation cages with video recording capabilities
Procedure:
-
Administer MK-0869 orally at the desired dose(s).
-
Administer cisplatin (5 mg/kg, i.p.) to induce a biphasic emetic response.[4][11]
-
Observe and record the number of retches and vomits continuously for 72 hours.
-
For daily dosing regimens, administer MK-0869 once daily at 24 and 48 hours post-cisplatin administration.[4]
-
A control group receiving vehicle should be run in parallel.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the antiemetic efficacy of this compound and its active form, MK-0869.
Table 1: Efficacy of MK-0869 and this compound against Acute Cisplatin-Induced Emesis in Ferrets (4-hour observation) [4]
| Treatment Group | Dose (mg/kg) | Route | Inhibition of Emesis (%) |
| MK-0869 | 3 | i.v. | 100 |
| This compound | 3 | i.v. | 100 |
| MK-0869 | 3 | p.o. | 100 |
| This compound | 3 | p.o. | 100 |
Table 2: Dose-Dependent Efficacy of MK-0869 Pretreatment against Acute and Delayed Cisplatin-Induced Emesis in Ferrets (72-hour observation) [4]
| Treatment Group | Dose (mg/kg, p.o.) | Total Retching and Vomiting Episodes (Mean ± SEM) |
| Vehicle Control | - | 135 ± 23 |
| MK-0869 | 4 | 25 ± 15 |
| MK-0869 | 8 | 10 ± 6 |
| MK-0869 | 16 | 2 ± 2 |
Table 3: Efficacy of Once-Daily Oral MK-0869 against Acute and Delayed Cisplatin-Induced Emesis in Ferrets (72-hour observation) [4]
| Treatment Group | Dose (mg/kg, p.o., once daily) | Number of Ferrets with Complete Protection |
| Vehicle Control | - | 0 / 4 |
| MK-0869 | 2 | 4 / 4 |
| MK-0869 | 4 | 4 / 4 |
Table 4: Efficacy of MK-0869 in Combination with Dexamethasone or Ondansetron against Acute Cisplatin-Induced Emesis in Ferrets [4]
| Treatment Group | Dose (mg/kg, i.v.) | Inhibition of Emesis (%) |
| MK-0869 | 0.1 | 50 |
| Dexamethasone | 20 | 70 |
| MK-0869 + Dexamethasone | 0.1 + 20 | 100 |
| Ondansetron | 0.1 | 80 |
| MK-0869 + Ondansetron | 0.1 + 0.1 | 100 |
Conclusion
This compound, through its active metabolite MK-0869, is a highly effective agent in preventing both acute and delayed cisplatin-induced emesis in the ferret model. Its efficacy is demonstrated as a single agent and is enhanced when used in combination with other standard antiemetic drugs like dexamethasone and 5-HT3 receptor antagonists. These preclinical data provide a strong rationale for the clinical development and use of NK1 receptor antagonists in the management of CINV.
References
- 1. Antiemetic combination for cisplatin-induced emesis. Results from a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-869298 and the Study of Emesis in Ferrets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanism of action for NK1 receptor antagonists in preventing emesis involves blocking the binding of substance P, a neuropeptide involved in the vomiting reflex, to its receptor in key areas of the brain, such as the area postrema and the nucleus tractus solitarius.[6]
Quantitative Data Summary: NK1 Receptor Antagonists in Ferret Emesis Studies
The following table summarizes dosages and administration routes for various NK1 receptor antagonists used in ferret emesis studies, providing a reference for designing experiments with compounds like L-869298.
| Compound | Emetogen | This compound Analog Dosage | Administration Route | Efficacy |
| MK-0869 (Aprepitant) & L-758298 | Cisplatin (10 mg/kg i.v.) | 3 mg/kg | i.v. or p.o. | Inhibited emetic response in a 4-hour observation period.[1] |
| MK-0869 (Aprepitant) | Cisplatin (5 mg/kg i.p.) | 4-16 mg/kg (pretreatment) | p.o. | Dose-dependently inhibited emesis.[1] |
| MK-0869 (Aprepitant) | Cisplatin (5 mg/kg i.p.) | 2 and 4 mg/kg (once daily) | p.o. | Completely prevented retching and vomiting.[1] |
| MK-0869 (Aprepitant) | Cisplatin (5 mg/kg i.p.) | 4 mg/kg (at 24 and 48h post-cisplatin) | p.o. | Prevented retching and vomiting in 3 out of 4 ferrets.[1] |
| L-741,671 | Cisplatin | 0.3, 1, and 3 mg/kg | i.v. | Marked dose-dependent inhibition of retching and vomiting. |
| L-743,310 | Cisplatin | 30 µg (central injection) | Into the vicinity of the nucleus tractus solitarius | Inhibited retching and vomiting.[7] |
| FK886 | Cisplatin (10 mg/kg) | 0.32 mg/kg (MED) | i.v. | Dose-dependently inhibited acute emesis.[8] |
| FK886 | Cisplatin (10 mg/kg) | 3.2 mg/kg (MED) | p.o. (8h prior) | Dose-dependently inhibited acute emesis.[8] |
| CP-99,994 | Cisplatin (5 mg/kg) | 10 mg/kg (at 8-hourly intervals) | i.p. | Associated with 4 or more abolitions of emesis during acute and delayed phases.[9] |
| HSP-117 | Copper Sulphate and Morphine | Not specified | Intracerebroventricular injection | Significantly inhibited retching and vomiting. |
Experimental Protocols
General Ferret Emesis Model Protocol
The ferret is a widely used model for studying emesis due to its physiological similarities to the human emetic response.[3][4][5]
1. Animal Model:
-
Species: Male ferrets (Mustela putorius furo) are commonly used.
-
Housing: Animals should be housed individually in observation cages to allow for clear monitoring of emetic events.[10]
-
Acclimatization: A recovery and acclimatization period of at least one week is recommended following any surgical procedures or transport.[10]
2. Induction of Emesis:
-
Emetogen: Cisplatin is a frequently used chemotherapeutic agent to induce both acute and delayed emesis.[1][9][10][11][12][13]
-
Other Emetogens: Apomorphine (0.25 mg/kg s.c.) and emetine (5 mg/kg intragastric) are also utilized.[3][10]
3. Administration of Antiemetic Compound (e.g., this compound analog):
-
Route of Administration: Can be intravenous (i.v.), intraperitoneal (i.p.), oral (p.o.), or via direct central injection depending on the compound's properties and the study's objectives.[1][7][8][9]
-
Dosing Regimen:
4. Data Collection and Analysis:
-
Observation Period: For acute emesis, this is typically 4 hours post-emetogen administration. For delayed emesis, this can extend up to 72 hours.[1][9]
-
Parameters Measured:
-
Number of retches (rhythmic abdominal contractions without expulsion of gastric contents).
-
Number of vomits (forceful expulsion of gastric contents).
-
Latency to the first emetic episode.
-
-
Monitoring: Direct observation is common. For more detailed studies, telemetry devices can be implanted to record physiological parameters like intra-abdominal pressure.[4]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of NK1 Receptor Antagonists in Emesis
Caption: NK1 receptor antagonist mechanism of action.
Experimental Workflow for Ferret Emesis Study
References
- 1. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic L-758298 [manufacturingchemist.com]
- 3. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 4. Emesis in ferrets - PORSOLT [porsolt.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resiniferatoxin antagonizes cisplatin-induced emesis in dogs and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using L-869,298, a Tachykinin NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-869,298, a potent and selective tachykinin NK2 receptor antagonist, in various cell-based assays. The protocols detailed below are designed to facilitate the characterization of L-869,298 and other potential NK2 receptor modulators in a robust and reproducible manner.
The tachykinin NK2 receptor, a G protein-coupled receptor (GPCR), is primarily activated by the neuropeptide neurokinin A (NKA). Its activation triggers downstream signaling cascades, predominantly through the Gq pathway, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization. The NK2 receptor can also couple to the Gs pathway, influencing cyclic AMP (cAMP) levels. Due to its role in various physiological processes, including smooth muscle contraction and inflammation, the NK2 receptor is a significant target for drug discovery.
Data Presentation: In Vitro Potency of Tachykinin NK2 Receptor Antagonists
Table 1: Radioligand Binding Affinity of NK2 Receptor Antagonists
| Compound | Cell Line/Tissue | Radioligand | pKi | Ki (nM) |
| GR159897 | CHO cells expressing human NK2 receptor | [³H]GR100679 | 9.5 | 0.32 |
| Ibodutant | Human colon smooth muscle membranes | [¹²⁵I]NKA | 9.9 | 0.13 |
| Saredutant | Human colon smooth muscle membranes | [¹²⁵I]NKA | 9.2 | 0.63 |
| Nepadutant | Human colon smooth muscle membranes | [¹²⁵I]NKA | 8.4 | 3.98 |
Table 2: Functional Antagonism of NK2 Receptor-Mediated Calcium Mobilization
| Compound | Cell Line | Agonist | pA₂/pIC₅₀ | IC₅₀ (nM) |
| GR159897 | Guinea-pig trachea | GR64349 | 8.7 (pA₂) | - |
| SR 48968 | CHO cells expressing human NK3 receptor | [Pro⁷]-neurokinin B | - | 350 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of L-869,298 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an NK2 receptor agonist.
Materials:
-
CHO-K1 or U2OS cells stably expressing the human tachykinin NK2 receptor.
-
Cell culture medium (e.g., Ham's F-12K for CHO-K1, DMEM for U2OS) supplemented with 10% FBS and appropriate selection antibiotic.
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK2 receptor agonist (e.g., Neurokinin A).
-
L-869,298 and other test compounds.
-
A fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the NK2 receptor-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, often containing probenecid.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of L-869,298 and any other antagonist compounds in assay buffer.
-
After the dye loading incubation, add the antagonist solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Addition and Signal Detection:
-
Prepare the NK2 receptor agonist (e.g., Neurokinin A) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the assay plate into the fluorescent kinetic plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
The instrument will then automatically inject the agonist solution into the wells.
-
Continue to measure the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of L-869,298 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
cAMP Accumulation Assay
This assay measures the ability of L-869,298 to modulate cAMP levels, typically by antagonizing the effect of an agonist that stimulates the Gs pathway.
Materials:
-
CHO-K1 or U2OS cells stably expressing the human tachykinin NK2 receptor.
-
Cell culture medium and supplements.
-
White, opaque 384-well assay plates.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to directly activate adenylyl cyclase, often used as a positive control or to amplify the Gs signal).
-
NK2 receptor agonist.
-
L-869,298 and other test compounds.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Preparation:
-
Harvest the NK2 receptor-expressing cells and resuspend them in stimulation buffer at the desired concentration.
-
-
Compound Addition:
-
Dispense the cell suspension into the wells of a white, opaque 384-well plate.
-
Add serial dilutions of L-869,298 or other test compounds to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Add the NK2 receptor agonist to the wells. In some assay formats, a co-stimulation with a low concentration of forskolin might be used to enhance the signal window.
-
Incubate for 30-60 minutes at room temperature or 37°C to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the amount of cAMP produced according to the specific protocol of the chosen cAMP detection kit.
-
For HTRF and AlphaScreen assays, this typically involves adding detection reagents and incubating for a specified time before reading the plate.
-
-
Data Analysis:
-
The signal generated is inversely (for competitive immunoassays) or directly proportional to the amount of cAMP in the well.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each well.
-
Plot the percentage inhibition of the agonist-induced cAMP response against the logarithm of the L-869,298 concentration and determine the IC₅₀ value.
-
Radioligand Binding Assay
This assay directly measures the affinity of L-869,298 for the NK2 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the NK2 receptor.
-
Radiolabeled NK2 receptor antagonist (e.g., [³H]SR 48968, [³H]GR100679).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and protease inhibitors).
-
L-869,298 and other unlabeled competitor compounds.
-
A non-specific binding determinator (a high concentration of an unlabeled NK2 antagonist).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
A microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NK2 receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled NK2 antagonist.
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of L-869,298.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the L-869,298 concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Notes and Protocols for Studying NK1 Receptor Signaling with L-869298
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869298 is a water-soluble phosphoryl prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist, MK-0869 (aprepitant).[1][2] The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[3][4] Upon activation by SP, the NK1 receptor couples to Gαq protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3] Due to its role in these pathways, the NK1 receptor is a significant target for drug development, particularly for antiemetic and analgesic agents.[5]
This compound, by converting to its active form aprepitant, serves as a valuable tool for studying the NK1 receptor signaling pathways. Aprepitant is a high-affinity, selective, and brain-penetrant NK1 receptor antagonist.[6][7] These application notes provide detailed protocols for utilizing this compound and its active form to investigate NK1 receptor function in vitro and in vivo.
Data Presentation: Quantitative Data for the Active Compound (Aprepitant)
As this compound is a prodrug, its pharmacological activity is attributable to its conversion to MK-0869 (aprepitant). The following table summarizes the quantitative data for aprepitant.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 0.1 nM | NK1 | Human | [7][8] |
| Kd | 86 pM | NK1 | Human | |
| Selectivity | >3,000-fold for NK1 over NK3 | NK1 vs. NK3 | Human | [6] |
Note: The IC50 and Kd values represent the concentration of aprepitant required to inhibit 50% of the specific binding of a radioligand and the equilibrium dissociation constant, respectively, indicating its high affinity for the human NK1 receptor.
Signaling Pathway and Experimental Workflow
NK1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NK1 receptor upon activation by its endogenous ligand, Substance P, and the point of inhibition by the active form of this compound, aprepitant.
Caption: NK1 receptor signaling cascade and inhibition by aprepitant.
General Experimental Workflow for In Vitro Antagonist Characterization
This diagram outlines a typical workflow for characterizing the antagonist properties of this compound's active form, aprepitant, using in vitro assays.
Caption: Workflow for in vitro characterization of an NK1 receptor antagonist.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of aprepitant for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Test Compound: Aprepitant (active form of this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NK1 receptor antagonist (e.g., 10 µM aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of aprepitant in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer (for total binding) or non-specific binding control.
-
Serial dilutions of aprepitant.
-
Radioligand at a concentration close to its Kd value.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the aprepitant concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of aprepitant to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Test Compound: Aprepitant.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid if used).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of aprepitant in assay buffer.
-
Add the aprepitant dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the Substance P solution into the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Measure the peak fluorescence response or the area under the curve for each well.
-
Plot the response as a percentage of the control (Substance P alone) against the logarithm of the aprepitant concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro Functional Assay: cAMP Measurement
While the NK1 receptor primarily signals through Gαq, some GPCRs can exhibit biased agonism or couple to multiple G proteins. A cAMP assay can be used to investigate any potential coupling to Gαs or Gαi. For a Gαq-coupled receptor, a direct effect on cAMP is not expected unless there is crosstalk between signaling pathways. This protocol describes a method to assess potential Gαi coupling.
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Agonist: Substance P.
-
Test Compound: Aprepitant.
-
Cell culture medium and plates.
Procedure:
-
Cell Treatment:
-
Seed cells into appropriate microplates.
-
Pre-treat the cells with serial dilutions of aprepitant for a specified time.
-
Add forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Immediately add Substance P to the appropriate wells.
-
-
Incubation: Incubate for a time specified by the cAMP assay kit manufacturer to allow for modulation of cAMP levels.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) from each well.
-
Generate a standard curve to convert the signal to cAMP concentrations.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP level (if any effect is observed with Substance P) against the logarithm of the aprepitant concentration.
-
Determine the IC50 value if a dose-dependent effect is observed.
-
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This protocol is adapted from studies demonstrating the anti-emetic effects of this compound and its active form, aprepitant.[2]
Animals:
-
Male ferrets.
Materials:
-
This compound or Aprepitant.
-
Cisplatin.
-
Vehicle for drug administration (e.g., saline or appropriate solvent).
-
Observation cages.
Procedure:
-
Acclimation: Acclimate the ferrets to the experimental conditions.
-
Drug Administration:
-
Administer this compound or aprepitant via the desired route (e.g., intravenous or oral) at various doses.
-
Administer the vehicle to the control group.
-
-
Emetogen Challenge: After a specified pretreatment time (e.g., 1-2 hours), administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.
-
Observation:
-
Observe the animals continuously for a defined period (e.g., 4-72 hours) to record the number of retches and vomits.
-
The observation period can be divided into an acute phase (e.g., 0-24 hours) and a delayed phase (e.g., 24-72 hours).
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of emesis for each dose of the test compound.
-
Determine the effective dose (ED50) for the anti-emetic effect.
-
Conclusion
This compound, as a prodrug of the potent NK1 receptor antagonist aprepitant, is an invaluable pharmacological tool for elucidating the role of the NK1 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for researchers to characterize the interaction of this compound with the NK1 receptor and to investigate its functional consequences both in vitro and in vivo. By employing these methodologies, scientists can further unravel the complexities of NK1 receptor signaling and contribute to the development of novel therapeutics targeting this important pathway.
References
- 1. abmole.com [abmole.com]
- 2. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-869298 in Behavioral Pharmacology
A comprehensive search for the compound L-869298 within the domain of behavioral pharmacology has yielded no specific preclinical or clinical studies. The search included queries for its mechanism of action, behavioral effects, and use in animal models, none of which returned relevant results for a compound with this identifier.
The absence of publicly available data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested. Scientific literature and clinical trial databases do not appear to contain information on a substance designated this compound in the context of behavioral research.
It is possible that this compound is an internal compound designation that has not been publicly disclosed or published. Alternatively, it may be an incorrect identifier.
Without any foundational data, it is not possible to provide the following as requested:
-
Data Presentation: No quantitative data on this compound is available to summarize in tabular format.
-
Experimental Protocols: No cited experiments involving this compound exist from which to derive detailed methodologies.
-
Visualization: Without established signaling pathways or experimental workflows for this compound, no diagrams can be generated.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.
Application Notes and Protocols for Calcium Imaging Assays with L-869298
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869298 is a prodrug of Aprepitant (MK-0869), a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization serves as a crucial second messenger in a variety of physiological processes. Consequently, monitoring changes in [Ca²⁺]i provides a robust method for characterizing the activity of the NK1 receptor and for screening potential antagonists like this compound.
These application notes provide detailed protocols for utilizing calcium imaging assays to quantify the inhibitory effect of this compound on Substance P-induced calcium flux in cells endogenously or recombinantly expressing the NK1 receptor.
Mechanism of Action and Signaling Pathway
Substance P binding to the NK1 receptor activates the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and leading to a transient increase in [Ca²⁺]i. This compound, after its conversion to Aprepitant, competitively binds to the NK1 receptor, thereby preventing Substance P-mediated signaling and the subsequent rise in intracellular calcium.
Application Notes and Protocols: Radioligand Binding Assay for L-869,298 at the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869,298, also known as Aprepitant (MK-869, L-754,030), is a potent and selective, non-peptide antagonist of the human Neurokinin-1 (NK1) receptor.[1][2][3][4][5] The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[6] The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[7] Consequently, NK1 receptor antagonists like L-869,298 are of significant interest for therapeutic development.
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of L-869,298 and other test compounds for the human NK1 receptor. This assay is a cornerstone in pharmacological research for characterizing the interaction of a ligand with its receptor.
Principle of the Assay
A radioligand binding assay is a highly sensitive and specific in vitro technique used to quantify the interaction between a receptor and a ligand. In a competitive binding assay format, a radiolabeled ligand with known high affinity for the receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). The unlabeled test compound, in this case, L-869,298, is added at increasing concentrations to compete with the radioligand for binding to the NK1 receptor. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined. The IC50 value can then be converted to an affinity constant (Ki), which reflects the true affinity of the test compound for the receptor.
Data Presentation
The primary quantitative outcome of this assay is the determination of the inhibitor constant (Ki) for the test compound. A lower Ki value signifies a higher binding affinity. The results are typically summarized in a table for clear comparison of the binding affinities of different compounds.
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Kd (nM) |
| L-869,298 (Aprepitant) | [¹²⁵I]-Substance P | Human Cloned NK1 Receptor | 0.1 | 3 | - |
| Aprepitant | - | Human NK1 Receptor | - | - | 0.086 |
| Substance P | [³H]Substance P | Rat Brain NK1 Receptor in CHO cells | - | - | 0.33 |
Note: The presented data for L-869,298 (Aprepitant) is compiled from multiple sources.[2][3][8][9] Assay conditions can influence these values.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor and [¹²⁵I]-Substance P as the radioligand.
Materials and Reagents
-
Cell Culture: CHO cells stably transfected with the human NK1 receptor gene.
-
Radioligand: [¹²⁵I]-Substance P (specific activity ~2200 Ci/mmol).
-
Test Compound: L-869,298 (Aprepitant).
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), 40 µg/mL Bacitracin.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell scraper, dounce homogenizer, refrigerated centrifuge.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
1. Membrane Preparation from hNK1-CHO Cells: a. Grow CHO cells stably expressing the human NK1 receptor to confluency. b. Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation step. g. Resuspend the final membrane pellet in a small volume of buffer and determine the protein concentration using a suitable method (e.g., BCA assay). h. Aliquot the membrane preparation and store at -80°C until use.
2. Competitive Binding Assay: a. Prepare serial dilutions of L-869,298 in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-Substance P (at a final concentration close to its Kd, e.g., 0.1 nM).
- Non-specific Binding: 50 µL of unlabeled Substance P (1 µM final concentration), 50 µL of [¹²⁵I]-Substance P.
- Competitive Binding: 50 µL of each L-869,298 dilution, 50 µL of [¹²⁵I]-Substance P. c. Thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 10-20 µg protein per well). d. Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL. e. Incubate the plate with gentle agitation for 60 minutes at room temperature (25°C).
3. Filtration and Detection: a. Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. b. Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity in a beta or gamma scintillation counter.
4. Data Analysis: a. Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) for each concentration of L-869,298. b. Competition Curve: Plot the percentage of specific binding against the logarithm of the L-869,298 concentration. c. IC50 Determination: Determine the IC50 value, which is the concentration of L-869,298 that inhibits 50% of the specific binding of [¹²⁵I]-Substance P, using non-linear regression analysis (e.g., sigmoidal dose-response curve). d. Ki Calculation: Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
NK1 Receptor Signaling Pathway
The NK1 receptor is a canonical G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade that plays a crucial role in cellular responses.
Caption: NK1 Receptor signaling cascade.
Pathway Description:
-
Ligand Binding: Substance P binds to the extracellular domain of the NK1 receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, which activates the associated Gαq/11 protein by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated α-subunit of Gq/11 dissociates and activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) and a rapid increase in intracellular calcium concentration.
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
MAPK Cascade: Activated PKC can then initiate the mitogen-activated protein kinase (MAPK) cascade by phosphorylating and activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases).
-
Gene Transcription: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that mediate cellular responses such as proliferation, inflammation, and survival.[2]
By competitively inhibiting the initial step of this cascade—the binding of Substance P to the NK1 receptor—L-869,298 effectively blocks these downstream signaling events. This makes the radioligand binding assay a critical tool for quantifying the potency of such antagonists.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? | MDPI [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-869298 in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-869298 is a potent and selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. It serves as a prodrug, which is rapidly converted in vivo to its active form, Aprepitant (MK-869). The NK1 receptor and its endogenous ligand, Substance P, are key players in the modulation of various physiological and pathological processes within the central nervous system (CNS).[1][2][3] The Substance P/NK1 receptor system is implicated in the pathophysiology of several CNS disorders, including pain, depression, and anxiety.[1][3] Consequently, this compound and its active form, Aprepitant, represent valuable pharmacological tools for investigating the role of the Substance P/NK1 system in these conditions and for the potential development of novel therapeutics.
Mechanism of Action
Substance P, a neuropeptide widely distributed in the CNS, exerts its effects by binding to and activating the NK1 receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the NK1 receptor primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of DAG together stimulate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including other kinases and transcription factors, ultimately leading to the modulation of neuronal excitability and gene expression. One of the key downstream pathways affected is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound, through its conversion to Aprepitant, acts as a competitive antagonist at the NK1 receptor. By blocking the binding of Substance P, it prevents the activation of this signaling cascade, thereby attenuating the physiological and behavioral responses mediated by the Substance P/NK1 system.
Applications in CNS Research
This compound, via its active metabolite Aprepitant, has been utilized in various preclinical models to investigate its potential therapeutic effects on CNS disorders.
Anxiety Research
The anxiolytic-like effects of Aprepitant have been demonstrated in the elevated plus-maze (EPM) test in gerbils. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Quantitative Data Summary: Aprepitant in Anxiety Models
| Animal Model | Behavioral Assay | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Gerbil | Elevated Plus-Maze | 10 | Oral (p.o.) | Increased exploration of open arms, indicative of an anxiolytic effect. More potent than diazepam. | [4] |
Depression Research
Aprepitant has shown antidepressant-like activity in the forced swim test (FST) in mice. The FST is a common behavioral despair model used to screen for potential antidepressant compounds.
Quantitative Data Summary: Aprepitant in Depression Models
| Animal Model | Behavioral Assay | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Mouse | Forced Swim Test | 10 | Not Specified | Active in reducing immobility time, suggesting an antidepressant-like effect. | [4] |
| Guinea Pig | Forced Swim Test | 10 | Intraperitoneal (i.p.) | Increased latency to immobility, suggesting antidepressant potential. (Study with L-733,060, another NK1 antagonist) | [5] |
Pain Research
The Substance P/NK1 receptor system is a well-established pathway in the transmission of pain signals. NK1 receptor antagonists are being investigated for their analgesic properties in various pain models. While specific data for this compound in pain models was not prominently found in the initial search, the known mechanism of action strongly suggests its utility in preclinical pain research, such as in the formalin test.
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound (administered as Aprepitant) in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Aprepitant (e.g., 10 mg/kg, p.o.) or vehicle to the animals. The pre-treatment time will depend on the pharmacokinetic profile of the compound in the chosen species.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute session using a video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like effects of this compound (administered as Aprepitant) in rodents.
Apparatus: A cylindrical container filled with water.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer Aprepitant (e.g., 10 mg/kg) or vehicle at an appropriate pre-treatment time.
-
Pre-swim Session (optional, for rats): On day 1, place the animal in the water cylinder for 15 minutes. This session is for habituation.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animal in the water cylinder for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group.
Conclusion
This compound, as a prodrug of the potent NK1 receptor antagonist Aprepitant, is a valuable tool for CNS research. Its ability to block the Substance P/NK1 receptor signaling pathway provides a means to investigate the role of this system in anxiety, depression, pain, and other neurological disorders. The provided application notes and protocols offer a starting point for researchers to utilize this compound in their preclinical studies. Further dose-response studies are recommended to determine the optimal dose for specific animal models and behavioral paradigms.
References
- 1. Individual patient data meta-analysis of NEPA versus aprepitant-based antiemetic regimens for preventing chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protection of auditory function against noise trauma with local caroverine administration in guinea pigs [ouci.dntb.gov.ua]
- 4. Portico [access.portico.org]
- 5. The guinea pig forced swim test as a new behavioral despair model to characterize potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gefitinib Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Gefitinib (ZD1839), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Gefitinib?
A1: Gefitinib is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For a 10 mM stock solution, you can reconstitute 10 mg of Gefitinib in 2.24 ml of DMSO.[3]
Q2: Why does my Gefitinib solution precipitate when I dilute it in aqueous media?
A2: Gefitinib is sparingly soluble in aqueous buffers.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous medium like cell culture media or Phosphate-Buffered Saline (PBS), the significant change in solvent polarity can cause the compound to precipitate out of solution. This is a common issue for hydrophobic molecules like Gefitinib.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent toxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept to a minimum, typically below 0.5% (v/v).
Q4: Can I store Gefitinib in an aqueous solution?
A4: It is not recommended to store Gefitinib in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1][2] Stock solutions in DMSO are more stable and can be stored at -20°C for up to three months.[3][4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][4]
Quantitative Solubility Data
The solubility of Gefitinib varies significantly across different solvents. The following table summarizes key solubility data for easy reference.
| Solvent | Solubility | References |
| DMSO | ~20 mg/mL to 89 mg/mL at 25°C | [1][2][4][5] |
| DMF | ~20 mg/mL | [1][2] |
| Ethanol | ~0.3 mg/mL to 4 mg/mL at 25°C | [1][2][4][5] |
| Methanol | Slightly soluble, up to 20 mg/mL | [4][5][6] |
| Water | Sparingly soluble, <1 mg/mL at 25°C | [4][5][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
Materials:
-
Gefitinib powder (Molecular Weight: 446.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, accurately weigh 4.469 mg of Gefitinib powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[4]
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4]
-
Store the aliquots at -20°C.
Protocol 2: Troubleshooting Gefitinib Precipitation in Aqueous Solutions
If you observe precipitation when diluting your Gefitinib DMSO stock in aqueous media, follow these steps:
-
Reduce the Final Concentration: The intended final concentration of Gefitinib in your experiment may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration.
-
Optimize the Dilution Method:
-
Pre-warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C can sometimes help keep the compound in solution.
-
Add stock to medium, not vice-versa: Add the small volume of the Gefitinib DMSO stock solution dropwise into the larger volume of the pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
-
Use an Intermediate Dilution Step:
-
Sonication: Briefly sonicate the final diluted solution in a water bath sonicator. This can help to break up small precipitate particles and aid in re-dissolving the compound.
Visual Troubleshooting Guide and Signaling Pathway
Gefitinib Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting Gefitinib precipitation.
EGFR Signaling Pathway and Mechanism of Action of Gefitinib
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, which inhibits autophosphorylation of the receptor and blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9][10] This ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[8][11]
Caption: EGFR signaling and Gefitinib's inhibitory action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing L-869298 Concentration for Cell Culture
A Note on L-869298: The compound "this compound" is not extensively documented in publicly available scientific literature. It is possible that this is a typographical error and the intended compound is from a similar class of molecules, such as the tachykinin neurokinin-1 (NK-1) receptor antagonist family. A well-known member of this family is Aprepitant (often studied in its prodrug form, L-758298, or its active form, MK-869). This guide will provide information on optimizing the concentration of NK-1 receptor antagonists, using Aprepitant as a primary example, which should be broadly applicable to other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NK-1 receptor antagonists like this compound?
A1: this compound is presumed to be a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is a G protein-coupled receptor that binds the neuropeptide Substance P (SP). The binding of SP to the NK-1 receptor activates several downstream signaling pathways involved in processes like inflammation, pain transmission, and cell proliferation.[1][2] By blocking this interaction, NK-1 receptor antagonists can inhibit these cellular responses. In the context of cancer, the SP/NK-1R system has been shown to regulate pathways involved in tumor progression, including cell proliferation, anti-apoptosis, and migration.[2][3]
Q2: What is a recommended starting concentration for an NK-1 receptor antagonist in cell culture?
A2: The optimal concentration is highly cell-type and assay-dependent. For initial experiments with a novel NK-1 receptor antagonist, a broad dose-response study is recommended. Based on studies with Aprepitant, a range of 5 µM to 100 µM can be a good starting point for assessing effects on cell viability and proliferation in cancer cell lines.[4][5][6] It is crucial to determine the IC50 (the concentration that inhibits 50% of a biological function) for your specific cell line and experimental endpoint.
Q3: How should I dissolve a hydrophobic compound like an NK-1 receptor antagonist for cell culture use?
A3: Most NK-1 receptor antagonists have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
Q4: How stable are NK-1 receptor antagonists in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture media can vary. Factors such as the compound's inherent chemical stability in aqueous solution at 37°C, interactions with media components, and pH can affect its half-life.[7] It is advisable to prepare fresh dilutions from a frozen stock for each experiment. If long-term experiments are planned, consider replenishing the compound by changing the medium at regular intervals. A stability study can be performed by incubating the compound in the complete medium at 37°C and measuring its concentration at different time points using methods like HPLC or LC-MS.
Troubleshooting Guide
Issue 1: I am not observing any effect of the NK-1 receptor antagonist in my experiments.
| Possible Cause | Recommended Solution |
| Compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The cell line does not express the NK-1 receptor. | Verify NK-1 receptor expression in your cell line at the mRNA or protein level (e.g., via qRT-PCR or Western blot). |
| Compound has degraded. | Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). |
| Incorrect timing of compound addition. | Optimize the timing of treatment based on your experimental design and the specific cellular process being investigated. |
| Compound is not cell-permeable. | While many small molecule NK-1R antagonists are cell-permeable, this can be verified through cellular uptake assays. |
Issue 2: I am observing high levels of cell death, even at low concentrations.
| Possible Cause | Recommended Solution |
| Compound concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line. Start with much lower concentrations. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[8] |
| Off-target effects. | High concentrations of a drug can lead to non-specific effects. Use the lowest effective concentration that gives the desired biological response. |
| Prolonged exposure. | Reduce the incubation time. Determine the minimum time required to observe the desired effect. |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Perform careful optimization of concentration and exposure time. |
Issue 3: I am seeing inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment, as cell density can influence drug efficacy. |
| Variability in compound preparation. | Prepare a large batch of stock solution and aliquot it to minimize variability between experiments. Always prepare fresh dilutions from the stock for each experiment. |
| Cell culture conditions are not standardized. | Maintain consistent cell culture conditions, including medium formulation, serum percentage, incubator temperature, and CO₂ levels. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Data Presentation
Table 1: Reported IC50 Values of Aprepitant in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time |
| GBC-SD | Gallbladder Cancer | MTT | 11.76 | 24 h |
| NOZ | Gallbladder Cancer | MTT | 15.32 | 24 h |
| Various Cancer Cell Lines | Glioma, Neuroblastoma, Retinoblastoma, etc. | Cell Growth Inhibition | 5 - 70 | Not Specified |
| MG-63 | Osteosarcoma | MTT | Dose-dependent inhibition observed | Not Specified |
This table summarizes data from multiple sources and is intended as a reference for designing initial experiments.[4][6][9] The optimal concentration for any given experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the NK-1 receptor antagonist in your complete cell culture medium. Also, prepare a 2X vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions and the 2X vehicle control to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The NK-1 receptor antagonist aprepitant as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing L-869298 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of L-869298 in solution. The following information is based on general best practices for handling small molecule compounds and neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary mechanism of action is to competitively block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting the downstream signaling pathways associated with this receptor. The SP/NK1R system is implicated in various physiological processes, including pain, inflammation, and emesis.
Q2: What are the common causes of this compound degradation in solution?
A2: Like many small molecule compounds, this compound is susceptible to degradation through several common pathways. The primary routes of degradation are likely hydrolysis, oxidation, and photolysis. The rate of degradation is often influenced by environmental factors such as pH, temperature, light exposure, and the presence of oxygen.
Q3: How should I properly store stock solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid powder at -20°C or -80°C in a desiccator. Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. It is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: If oxidation is a suspected pathway of degradation for this compound, the use of antioxidants can be beneficial. Antioxidants work by neutralizing free radicals that can initiate oxidative chain reactions. Common antioxidants used in experimental setups include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific experimental conditions to ensure it does not interfere with the assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis: The compound may be unstable in aqueous solutions, leading to cleavage of labile functional groups. | Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent like DMSO. Minimize the time the compound spends in aqueous buffer before use. If the experiment requires prolonged incubation in an aqueous medium, consider performing a stability study to determine the rate of degradation. |
| Inconsistent experimental results between batches. | Oxidation: The compound may be sensitive to oxidation, which can be accelerated by exposure to air, metal ions, or light. | Prepare solutions using de-gassed solvents. Avoid sources of metal ion contamination. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Consider the addition of a suitable antioxidant. |
| Precipitation of the compound in aqueous buffer. | Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions, especially at higher concentrations. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%). Use a solubilizing agent if compatible with your experiment. Perform a solubility test before preparing large volumes of working solution. |
| Discoloration of the solution. | Photodegradation: Exposure to light, particularly UV light, can cause the degradation of photosensitive compounds. | Always store and handle this compound solutions in light-protected containers (e.g., amber vials or foil-wrapped tubes). Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)
-
Sterile, light-protected tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to minimize precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Simplified NK1 receptor signaling pathway.
L-869298 experimental variability and reproducibility
Notice: Information regarding the experimental compound L-869298 is not publicly available. The following content is a template designed to be populated with specific experimental details once they are known. To effectively troubleshoot and provide guidance on experimental variability and reproducibility for this compound, please provide its biological target, mechanism of action, and any relevant publications or internal documentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: [Information not available. Please provide documentation specifying the molecular target and signaling pathway of this compound.]
Q2: What are the recommended cell lines or model organisms for studying this compound?
A: [Information not available. This will depend on the biological target and the research question. Please provide details on the intended application of this compound.]
Q3: What is the optimal concentration range for this compound in in vitro assays?
A: [Information not available. A dose-response experiment is recommended to determine the EC50/IC50 for your specific assay and cell type. Please see the "Troubleshooting Guides" for a general protocol.]
Q4: How should I dissolve and store this compound?
A: [Information not available. The solvent and storage conditions are critical for compound stability and activity. This information is typically provided on the manufacturer's data sheet or in the relevant literature.]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Precipitation | Visually inspect the stock solution and final assay medium for any precipitates. If observed, try a different solvent or sonication. Always prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent seeding pattern across all plates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or water to maintain humidity. |
| Variable Incubation Times | Standardize all incubation times precisely, especially for time-sensitive assays. Use a timer and process plates in a consistent order. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth. |
Issue 2: Poor Reproducibility Between Experiments
Difficulty in reproducing results across different days or by different researchers is a common challenge.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., serum, antibodies, this compound) by comparing their performance against the old lot. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication and test for mycoplasma contamination. |
| Environmental Fluctuations | Monitor and record incubator temperature, CO2 levels, and humidity. Ensure consistent environmental conditions for all experiments. |
| Inconsistent Operator Technique | Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire experimental workflow. Provide thorough training for all personnel involved. |
| Subtle Changes in Protocol | Document every step of the protocol meticulously, including minor details. Any deviation from the established protocol should be noted. |
Experimental Protocols (Templates)
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate assay medium.
-
Treatment: Remove the growth medium from the cells and add the 2x this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the biological endpoint being measured.
-
Assay Endpoint: Perform the assay to measure the desired biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50/IC50.
Signaling Pathways and Workflows (Illustrative Examples)
The following diagrams are placeholders and should be replaced with diagrams relevant to this compound's actual mechanism of action and experimental workflows.
Caption: Illustrative signaling pathway for this compound activation of a target receptor.
Caption: General experimental workflow for in vitro studies with this compound.
Technical Support Center: Strategies to Enhance Brain Penetrance of Small Molecule Kinase Inhibitors (SMKIs)
Disclaimer: Due to the limited publicly available information on L-869298, this technical support center provides a generalized guide for researchers and drug development professionals working to improve the brain penetrance of a hypothetical small molecule kinase inhibitor, referred to herein as "SMKI-X." The principles and methodologies described are based on established practices in central nervous system (CNS) drug discovery.
Troubleshooting Guide
This guide addresses common challenges encountered during the development of brain-penetrant SMKIs in a question-and-answer format.
Question 1: My SMKI-X shows low passive permeability in my in vitro blood-brain barrier (BBB) model. What are the potential causes and how can I improve it?
Answer:
Low passive permeability is a common hurdle for CNS drug candidates. The primary factors influencing this are the physicochemical properties of the molecule. The BBB restricts the passage of most molecules, with only small, lipid-soluble compounds readily diffusing across.[1]
Potential Causes:
-
High Molecular Weight (MW): Generally, molecules with a MW greater than 400-500 Da have reduced passive diffusion across the BBB.
-
High Polar Surface Area (PSA): A PSA greater than 90 Ų is often associated with poor BBB penetration due to the energetic cost of desolvating the molecule to cross the lipid membrane.
-
High Hydrogen Bond Donor (HBD) Count: A high number of HBDs (typically > 3-5) can limit permeability.[2]
-
Low Lipophilicity (logP/logD): An optimal lipophilicity (logP/logD typically between 1 and 3) is required. If the molecule is too hydrophilic, it will not partition into the lipid membranes of the BBB endothelial cells. Conversely, if it is too lipophilic, it may have poor aqueous solubility and high non-specific binding to plasma proteins and brain tissue.
Troubleshooting Steps & Solutions:
-
Physicochemical Property Analysis: The first step is to analyze the physicochemical properties of SMKI-X.
Property Guideline for Good BBB Penetration SMKI-X (Hypothetical Values) Molecular Weight (MW) < 450 Da 520 Da cLogP 1 - 3 4.5 Polar Surface Area (PSA) < 90 Ų 110 Ų Hydrogen Bond Donors (HBD) ≤ 3 5 pKa Basic pKa < 10 9.5 -
Structural Modification: Based on the analysis, medicinal chemistry efforts can be directed to modify the structure of SMKI-X to better align with the guidelines for CNS drugs.[3] This could involve:
-
Reducing the number of HBDs by N-methylation or replacing polar groups with bioisosteres.
-
Decreasing PSA by masking polar functional groups.
-
Optimizing lipophilicity by adding or removing lipophilic or hydrophilic moieties.
-
-
Prodrug Approach: A prodrug strategy can be employed to transiently mask polar functional groups, increasing lipophilicity and facilitating BBB penetration.[4] Once in the brain, the prodrug is cleaved by brain-resident enzymes to release the active SMKI-X.[4]
Question 2: My SMKI-X has a high efflux ratio in the Caco-2/MDCK-MDR1 assay. What does this indicate and what can I do?
Answer:
A high efflux ratio (typically > 2-3) suggests that your compound is a substrate of active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5] These transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream, significantly limiting brain exposure.[6][7]
Troubleshooting Steps & Solutions:
-
Confirm Efflux Transporter Substrate Specificity: Conduct bidirectional permeability assays in the presence of known inhibitors of P-gp (e.g., verapamil, cyclosporin A) and BCRP (e.g., Ko143).[8] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate of that specific transporter.
-
Structural Modifications to Evade Efflux:
-
Reduce HBDs and PSA: Similar to improving passive permeability, reducing these parameters can sometimes decrease recognition by efflux transporters.
-
Introduce Intramolecular Hydrogen Bonds: This can shield polar groups and reduce the molecule's affinity for efflux transporters.[2]
-
Modify Charge and pKa: For basic compounds, reducing the pKa can lower the proportion of the protonated species at physiological pH, which is often the form recognized by P-gp.
-
-
Co-administration with an Efflux Inhibitor: While a viable strategy in preclinical studies to prove the concept, this approach has significant challenges for clinical development due to the potential for drug-drug interactions.[9]
-
Nanoparticle-based Delivery Systems: Encapsulating SMKI-X in nanoparticles can shield it from recognition by efflux transporters.[10]
Question 3: The in vivo unbound brain-to-plasma concentration ratio (Kp,uu) of my SMKI-X is very low, despite acceptable in vitro permeability. What could be the reason?
Answer:
A low Kp,uu is the most definitive measure of poor brain penetration.[11] Discrepancies between in vitro and in vivo results can arise from several factors.
Potential Causes:
-
High Plasma Protein Binding: A high fraction of the drug bound to plasma proteins is not available to cross the BBB.
-
High Non-specific Brain Tissue Binding: The unbound fraction of the drug in the brain may be very low due to sequestration in brain tissue.
-
Rapid Metabolism: The compound may be rapidly metabolized in the periphery or at the BBB.
-
Active Efflux: The in vitro model may not fully recapitulate the in vivo expression and activity of all relevant efflux transporters.
Troubleshooting Steps & Solutions:
-
Measure Plasma and Brain Tissue Binding: Accurately determine the unbound fractions in plasma (fu,p) and brain homogenate (fu,brain) using methods like equilibrium dialysis.
-
Calculate Kp,uu: The unbound brain-to-plasma ratio is calculated as: Kp,uu = (Total Brain Concentration / Total Plasma Concentration) * (fu,p / fu,brain) A Kp,uu close to 1 suggests free diffusion, while a value significantly less than 1 indicates restricted entry or active efflux. A value greater than 1 may suggest active uptake.
-
In Vivo Microdialysis: This technique directly measures the unbound drug concentration in the brain interstitial fluid, providing the most accurate assessment of target engagement.
-
Re-evaluate Physicochemical Properties: A high degree of lipophilicity can lead to high non-specific binding in both plasma and brain tissue, resulting in a low unbound fraction.
FAQs
Q1: What is the ideal range for the physicochemical properties of a CNS drug candidate?
A1: While there are no absolute rules, general guidelines for small molecules targeting the CNS include: a molecular weight under 450 Da, a calculated logP between 1 and 3, a polar surface area less than 90 Ų, and no more than 3 hydrogen bond donors.[2]
Q2: What are the most common in vitro models for assessing BBB permeability?
A2: The most common models are cell-based assays using Transwell inserts.[12] These include immortalized cell lines like hCMEC/D3 and co-culture models with primary brain endothelial cells, pericytes, and astrocytes, which more closely mimic the in vivo BBB.[13][14]
Q3: What is the difference between Kp and Kp,uu?
A3: Kp is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma.[15] Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma.[11] Kp,uu is considered a more accurate predictor of target engagement in the CNS because only the unbound drug is free to interact with its target.[16]
Q4: Can formulation strategies improve the brain delivery of my SMKI-X?
A4: Yes, formulation strategies can significantly enhance CNS delivery. Nanoformulations, such as liposomes and polymeric nanoparticles, can protect the drug from metabolism and efflux, and can be functionalized to target specific receptors at the BBB for enhanced transport.[10][17] Intranasal delivery is another non-invasive approach that can bypass the BBB for direct nose-to-brain transport.[18]
Experimental Protocols
1. In Vitro Permeability Assay using a Transwell Model
-
Objective: To determine the apparent permeability coefficient (Papp) of SMKI-X across a cell monolayer mimicking the BBB.
-
Methodology:
-
Seed brain endothelial cells (e.g., hCMEC/D3) on a microporous membrane of a Transwell insert.
-
Culture the cells until a confluent monolayer is formed, confirmed by measuring the transendothelial electrical resistance (TEER).
-
Add SMKI-X to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
Quantify the concentration of SMKI-X in the samples using LC-MS/MS.
-
Calculate the Papp value. For determining the efflux ratio, perform the experiment in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is Papp(B-to-A) / Papp(A-to-B).
-
2. In Vivo Brain-to-Plasma Ratio (Kp and Kp,uu) Determination
-
Objective: To measure the total and unbound concentrations of SMKI-X in the brain and plasma of a rodent model.
-
Methodology:
-
Administer SMKI-X to rodents (e.g., rats, mice) and allow sufficient time for the drug to reach steady-state distribution.
-
Collect blood and brain samples at a predetermined time point.
-
Separate plasma from the blood sample.
-
Homogenize the brain tissue.
-
Determine the total concentration of SMKI-X in plasma and brain homogenate using LC-MS/MS.
-
Determine the unbound fraction in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate Kp (Total Brain Conc. / Total Plasma Conc.) and Kp,uu (Kp * fu,p / fu,brain).
-
Visualizations
Caption: Troubleshooting workflow for improving SMKI-X brain penetrance.
Caption: Key components of the blood-brain barrier.
Caption: Decision tree for selecting CNS delivery strategies.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of P-glycoprotein in the Blood-Brain Barrier | Semantic Scholar [semanticscholar.org]
- 7. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medical.researchfloor.org [medical.researchfloor.org]
- 14. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Oral Bioavailability of L-869298
Disclaimer: Information regarding the specific compound "L-869298" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of a hypothetical poorly soluble research compound, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the poor oral bioavailability of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, demonstrates high potency in in-vitro assays but shows limited efficacy in our animal models. What could be the primary reason for this discrepancy?
A1: A significant gap between in-vitro potency and in-vivo efficacy is frequently linked to poor oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility is a common and primary obstacle to adequate dissolution and, consequently, low bioavailability.[1][2] It is essential to evaluate the physicochemical properties of this compound, specifically its solubility and permeability, to diagnose the root cause of the issue.
Q2: What are the initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1] Key preliminary strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3] Techniques like micronization and nanosizing can significantly improve the dissolution rate.[3][4]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can enhance solubility.
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., polysorbate 80, Cremophor EL) can improve the solubility of hydrophobic compounds.[1]
-
Salt Formation: For compounds with ionizable groups, forming a salt can substantially increase aqueous solubility.[4][5]
Q3: We are observing high variability in plasma concentrations of this compound in our animal studies. What could be the contributing factors?
A3: High pharmacokinetic variability is a common issue with poorly soluble drugs. Potential causes include:
-
Inconsistent Formulation: Lack of homogeneity in a suspension or incomplete dissolution in a solution can lead to variable dosing.[1]
-
Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs.[1] Standardizing the feeding schedule for animal studies is crucial.
-
Metabolism: If the compound is a substrate for metabolic enzymes with high inter-animal variability (e.g., certain cytochrome P450 enzymes), this can lead to inconsistent plasma levels.[6][7]
Troubleshooting Guides
Issue 1: this compound precipitates out of the formulation upon storage or dilution.
-
Possible Cause: The concentration of this compound may be exceeding its thermodynamic solubility in the chosen vehicle, leading to supersaturation and instability.[1]
-
Solution: Consider reducing the concentration of the compound in the formulation. Alternatively, the addition of a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain a supersaturated state.[1]
-
Possible Cause: If the solubility of this compound is pH-dependent, changes in the formulation's pH upon storage or dilution into aqueous media can trigger precipitation.[1]
-
Solution: Buffer the formulation to maintain a pH that ensures optimal solubility.[1]
Issue 2: Initial formulation strategies (e.g., co-solvents) have not sufficiently improved oral exposure.
-
Possible Cause: The bioavailability of this compound may be limited by its permeability across the intestinal epithelium, in addition to its poor solubility.
-
Solution: Conduct an in-vitro permeability assay, such as the Caco-2 assay, to assess the compound's permeability.[8][9] If permeability is low, strategies to enhance it, such as the use of permeation enhancers, should be explored.[10]
-
Possible Cause: The compound may be subject to significant first-pass metabolism in the gut wall or liver.[7]
-
Solution: Investigate the metabolic stability of this compound using in-vitro systems like liver microsomes.[11] If metabolism is high, chemical modification of the molecule to block metabolic sites or the use of formulations that can reduce first-pass metabolism (e.g., lipid-based formulations that promote lymphatic transport) could be considered.[7][10]
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| pH 1.2 Buffer (SGF) | < 0.1 |
| pH 6.8 Buffer (SIF) | 0.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 2.1 |
Table 2: In Vitro Permeability of this compound (Caco-2 Assay)
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 0.5 | 4.2 |
| Basolateral to Apical (B→A) | 2.1 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | ~1 |
| Micronized Suspension | 60 ± 15 | 2.0 | 420 ± 90 | ~3 |
| Solid Dispersion (10% drug in PVP K30) | 250 ± 50 | 1.5 | 1800 ± 350 | ~12 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 480 ± 95 | 1.0 | 3600 ± 700 | ~25 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Add an excess amount of this compound to separate vials containing Water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Equilibrate the samples by shaking at 37°C for 48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.[8][9]
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.[9]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the A→B permeability assessment, add this compound (at a non-toxic concentration) to the apical (A) side and collect samples from the basolateral (B) side at specified time points.
-
For the B→A permeability assessment, add this compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.[9]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from different formulations.[12][13]
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.[11]
-
Administer this compound formulations orally (e.g., via gavage) at a specified dose. For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[14]
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Experimental workflow for formulation development.
Caption: Barriers to oral drug absorption.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parazapharma.com [parazapharma.com]
- 13. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 14. Evaluation of a novel method to estimate absolute bioavailability of drugs from oral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-869298 Vehicle Solution for In-Vivo Injection
Frequently Asked Questions (FAQs)
Q1: What is L-869298 and what is its mechanism of action?
This compound is a tachykinin NK1 receptor antagonist. Its mechanism of action involves blocking the binding of Substance P (SP) to the neurokinin-1 (NK1) receptor.[1][2][3][4][5] This inhibition can modulate various physiological processes, including emesis, pain, and inflammation.[5][6][7]
Q2: What are the common challenges in preparing this compound for in-vivo injection?
Like many non-peptide NK1 receptor antagonists, this compound is presumed to have low aqueous solubility.[8] The primary challenge is to develop a vehicle solution that can dissolve the compound at the desired concentration without causing toxicity or other adverse effects in the animal model.
Q3: What are some common vehicle solutions for poorly soluble compounds like this compound?
A variety of vehicles can be used for compounds with low water solubility. The choice of vehicle depends on the compound's specific physicochemical properties, the intended route of administration, and the animal model. Common options include:
-
Co-solvent systems: Aqueous solutions containing organic co-solvents to increase solubility.
-
Surfactant-based systems: Micellar solutions that can encapsulate hydrophobic compounds.
-
Lipid-based formulations: Solutions or emulsions for highly lipophilic compounds.
-
Cyclodextrin formulations: Aqueous solutions where cyclodextrins encapsulate the drug molecule to enhance solubility.
Q4: Is it necessary to include a vehicle control group in my in-vivo experiment?
Yes, it is crucial to include a vehicle control group in your study design. This group receives the vehicle solution without the active compound. This allows you to differentiate the effects of this compound from any potential biological effects of the vehicle itself.
Troubleshooting Guide
Problem: My this compound is precipitating out of the solution.
| Possible Cause | Troubleshooting Steps |
| Solubility Limit Exceeded | 1. Decrease the concentration: Try preparing a more dilute solution. 2. Increase co-solvent percentage: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400). Be mindful of the potential for increased toxicity. 3. Change the vehicle: Consider a different vehicle system (e.g., one with a surfactant or cyclodextrin). |
| pH-dependent Solubility | 1. Measure the pH: Check the pH of your final formulation. 2. Adjust the pH: If the compound's solubility is pH-sensitive, use a biocompatible buffer to adjust the pH to a range where the compound is more soluble. |
| Temperature Effects | 1. Gentle warming: Try gentle warming (e.g., to 37°C) to aid dissolution. Ensure the compound is stable at that temperature. 2. Sonication: Use a sonicator bath to help break up particles and improve dissolution. |
Problem: I am observing adverse effects or toxicity in my animal models.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Reduce co-solvent concentration: High concentrations of some organic solvents (e.g., DMSO) can be toxic. Aim for the lowest effective concentration. 2. Use a less toxic vehicle: Explore alternative vehicles known for better biocompatibility, such as solutions with cyclodextrins or lipid emulsions. 3. Consult literature: Review studies on similar compounds or administration routes for recommended vehicle compositions and toxicity profiles. |
| Compound-related Toxicity | 1. Dose-response study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its exposure levels. |
Quantitative Data Summary
The following tables provide a summary of commonly used components in vehicle solutions for in-vivo injections of poorly soluble compounds.
Table 1: Common Co-solvents
| Co-solvent | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10% (up to 50% in some cases) | Good solubilizing power, but can have biological effects and cause irritation at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | 10-60% | Generally well-tolerated, but can be viscous at higher concentrations. |
| Ethanol | 5-20% | Can be used in combination with other co-solvents. Potential for behavioral effects. |
| Propylene glycol | 10-40% | Similar to PEG 400, generally considered safe. |
Table 2: Common Surfactants and Solubilizing Agents
| Agent | Typical Concentration Range | Notes |
| Polysorbate 80 (Tween 80) | 0.1-5% | Non-ionic surfactant, commonly used in parenteral formulations. |
| Solutol HS 15 | 1-10% | Non-ionic solubilizer and emulsifying agent. |
| Cremophor EL | 1-10% | Can cause hypersensitivity reactions in some species. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% | Forms inclusion complexes with hydrophobic drugs to increase aqueous solubility. |
Experimental Protocols
Protocol: Preparation of a Co-solvent Vehicle Solution for this compound
This is a general protocol and may require optimization based on the specific solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a small volume of DMSO to the vial (e.g., 10% of the final volume). Vortex or sonicate gently until the powder is completely dissolved. This creates a stock solution.
-
Add Co-solvent: Add the required volume of PEG 400 to the stock solution and mix thoroughly.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration. Be cautious of precipitation during this step. If precipitation occurs, you may need to adjust the ratio of the components.
-
Final Inspection: Visually inspect the final solution for any particulates. The solution should be clear.
-
Sterile Filtration (Optional but Recommended): If the application requires a sterile solution, filter the final formulation through a 0.22 µm sterile syringe filter. Note that this may not be feasible for viscous solutions or suspensions.
-
Storage: Store the prepared solution according to the stability information of this compound, typically protected from light and at a controlled temperature.
Visualizations
Caption: Tachykinin NK1 Receptor Signaling Pathway and this compound Inhibition.
Caption: General Workflow for Preparing this compound Injection Solution.
References
- 1. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of selective antagonists to dissociate the central cardiovascular and behavioural effects of tachykinins on NK1 and NK2 receptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cytotoxicity of L-869,298 in Primary Neurons
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the NK1 receptor antagonist, L-869,298, in primary neuron cultures. It provides troubleshooting guidance and frequently asked questions (FAQs) to mitigate potential cytotoxicity and ensure the validity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-869,298 and what is its primary mechanism of action?
L-869,298 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P, an endogenous neuropeptide, to the NK1 receptor.[1][3] Substance P is involved in a variety of physiological processes in the central and peripheral nervous systems, including pain transmission, inflammation, and mood regulation.[4][5][6]
Q2: Is L-869,298 known to be cytotoxic to primary neurons?
While L-869,298 is a valuable research tool, and NK1 receptor antagonists are generally well-tolerated in clinical use for other indications, high concentrations or specific experimental conditions could potentially lead to cytotoxicity in sensitive cell types like primary neurons.[7][8] The available scientific literature does not extensively document the cytotoxic effects of L-869,298 specifically in primary neurons. However, studies on other NK1 receptor antagonists in different cell types, particularly cancer cells, have shown that these molecules can induce apoptosis (programmed cell death).[9][10][11]
Q3: What are the potential mechanisms of L-869,298-induced cytotoxicity in primary neurons?
Based on the known pharmacology of NK1 receptor antagonists and general principles of drug-induced cytotoxicity, several potential mechanisms could contribute to adverse effects in primary neurons:
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway for drug-induced cell death. Some NK1 receptor antagonists have been shown to induce mitochondrial dysfunction in certain cell types.[3]
-
Disruption of Endogenous Neurotrophic Support: Substance P, the natural ligand for the NK1 receptor, can have neuroprotective roles under certain conditions.[12][13] Blocking its action with L-869,298 could potentially interfere with these protective pathways.
-
Off-Target Effects: At higher concentrations, L-869,298 may interact with other cellular targets besides the NK1 receptor, leading to unintended and potentially toxic effects.
-
Induction of Apoptosis: As observed in other cell types, NK1 receptor antagonists can trigger apoptotic cascades, potentially involving the activation of caspases.[9][10]
Q4: What are the initial steps to take if I observe cytotoxicity with L-869,298?
If you observe unexpected levels of cell death in your primary neuron cultures upon treatment with L-869,298, it is crucial to first rule out common cell culture issues. These can include problems with the culture medium, substrate coating, or the overall health of the neurons prior to the experiment.[14][15] Once these factors have been addressed, you should proceed with a systematic evaluation of your experimental parameters related to the L-869,298 treatment.
Troubleshooting Guide
This guide provides solutions to common problems that may be interpreted as L-869,298-induced cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High levels of neuronal death at all tested concentrations. | 1. Incorrect Drug Concentration: Errors in calculation or dilution of the L-869,298 stock solution. 2. Poor Initial Culture Health: Suboptimal neuron isolation, plating, or maintenance leading to fragile neurons.[14] 3. Contamination: Bacterial or fungal contamination of the cultures.[16][17] | 1. Verify Concentration: Double-check all calculations and prepare fresh dilutions of L-869,298 from a reliable stock. 2. Optimize Culture Conditions: Review and refine your neuron isolation and culture protocols. Ensure proper coating of culture vessels and use of appropriate media and supplements.[15] 3. Check for Contamination: Visually inspect cultures for any signs of contamination and perform routine sterility checks. |
| Inconsistent results between experiments. | 1. Variability in Primary Neuron Preparations: Differences in cell yield and health between dissections. 2. Inconsistent L-869,298 Treatment: Variations in incubation time or the method of drug addition. | 1. Standardize Protocols: Use a consistent and detailed protocol for neuron isolation and culture. 2. Ensure Consistent Treatment: Use a timer for all incubations and add L-869,298 consistently across all wells and experiments. |
| Cell clumping and detachment. | 1. Suboptimal Substrate Coating: Inadequate or uneven coating of the culture surface can lead to poor neuronal attachment.[14] 2. High Seeding Density: Plating too many neurons can lead to competition for resources and increased cell death.[15] | 1. Optimize Coating: Ensure uniform and adequate coating of culture surfaces with poly-D-lysine or another appropriate substrate. 2. Adjust Seeding Density: Perform a titration to find the optimal seeding density for your specific neuron type. |
| Increased cell death only at high concentrations of L-869,298. | 1. On-target cytotoxicity: Prolonged or high-level blockade of the NK1 receptor may interfere with essential neuronal functions. 2. Off-target effects: At higher concentrations, the drug may be interacting with other cellular targets. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of L-869,298 that achieves the desired biological effect with minimal toxicity. We recommend starting with a broad range of concentrations (e.g., 1 nM to 100 µM).[18][19] 2. Reduce Exposure Time: Investigate if a shorter incubation period with L-869,298 can achieve the desired effect while reducing cytotoxicity. |
| Signs of oxidative stress (e.g., increased ROS production). | Drug-induced Oxidative Stress: Some compounds can increase the production of reactive oxygen species (ROS), leading to cellular damage.[20][21] | Consider Co-treatment with Antioxidants: Investigate the use of antioxidants like N-acetylcysteine or Vitamin E to mitigate oxidative stress. It is important to include appropriate controls to ensure the antioxidant does not interfere with the primary experimental question.[22] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of viable cells.
Materials:
-
Primary neuron culture
-
L-869,298 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the appropriate number of days in vitro (DIV).
-
Prepare serial dilutions of L-869,298 in pre-warmed culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of L-869,298. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
Protocol 2: Assessment of Cytotoxicity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of necrosis.
Materials:
-
Primary neuron culture
-
L-869,298 stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
At the end of the treatment period, carefully collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength using a 96-well plate reader.
Visualizations
Caption: Experimental workflow for determining the cytotoxic potential of L-869,298.
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition by L-869,298.
References
- 1. researchgate.net [researchgate.net]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Neurokinin 1 receptor inhibition alleviated mitochondrial dysfunction via restoring purine nucleotide cycle disorder driven by substance P in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aprepitant Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P counteracts neurotoxin damage on norepinephrine neurons in rat brain during ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perspective role of Substance P in Amyotrophic Lateral Sclerosis: From neuronal vulnerability to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dendrotek.ca [dendrotek.ca]
- 15. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Natural Food Supplements Reduce Oxidative Stress in Primary Neurons and in the Mouse Brain, Suggesting Applications in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antiemetic Efficacy of L-869298 and Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic efficacy of L-869298 and its active form, Aprepitant. Both compounds are potent and selective antagonists of the neurokinin-1 (NK1) receptor, a key component in the emetic reflex. This comparison is based on available clinical and preclinical data to inform research and development in the field of antiemetic therapies.
Mechanism of Action: Targeting the NK1 Receptor Pathway
Both this compound and Aprepitant exert their antiemetic effects by blocking the binding of Substance P to the NK1 receptor.[1] Substance P is a neuropeptide found in high concentrations in the brain's vomiting center.[2] When released in response to chemotherapy, it binds to NK1 receptors, triggering the vomiting reflex.[2] By antagonizing the NK1 receptor, this compound and Aprepitant interrupt this signaling cascade, thereby preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1]
This compound is a water-soluble N-phosphorylated prodrug of Aprepitant. Following intravenous administration, this compound is rapidly converted to Aprepitant.[3] This formulation allows for parenteral administration, offering an alternative to the oral formulation of Aprepitant.
Head-to-Head Clinical Efficacy in Cisplatin-Induced Emesis
A pivotal multicenter, double-blind, randomized clinical trial directly compared the antiemetic efficacy of intravenously administered this compound (which converts to Aprepitant) and oral Aprepitant (referred to as MK-869 in the study) in cisplatin-naïve cancer patients.[3] The study evaluated the control of both acute (day 1) and delayed (days 2-5) emesis.
Quantitative Data Summary
| Efficacy Endpoint | This compound + Dexamethasone (Group I) | Aprepitant + Dexamethasone (Group II) | Combined NK1 Antagonist Groups (I & II) | Ondansetron + Dexamethasone (Group III) | P-value (NK1 vs. Ondansetron) |
| Acute Phase (Day 1) | |||||
| No Emesis & No Rescue | 44% | 36% | 40% | 83% | < 0.001 |
| Delayed Phase (Days 2-5) | |||||
| No Emesis & No Rescue | 73% | 75% | 74% | 46% | < 0.001 |
Data extracted from the clinical trial "Prevention of cisplatin-induced acute and delayed emesis by the selective neurokinin-1 antagonists, L-758,298 and MK-869".[3]
The results demonstrate that while the standard therapy of ondansetron with dexamethasone was superior in controlling acute emesis, the NK1 receptor antagonists, this compound and Aprepitant, were significantly more effective in preventing delayed emesis.[3] There was no significant difference in efficacy between the intravenous prodrug (this compound) and the oral formulation (Aprepitant) in the delayed phase.[3]
Experimental Protocols
Clinical Trial: Cisplatin-Induced Emesis in Cancer Patients[3]
-
Study Design: A multicenter, double-blind, randomized, active-controlled study.
-
Patient Population: 177 cisplatin-naïve patients with malignant disease scheduled to receive cisplatin-based chemotherapy.
-
Treatment Arms:
-
Group I: Intravenous this compound (prodrug of Aprepitant) plus dexamethasone.
-
Group II: Oral Aprepitant (MK-869) plus dexamethasone.
-
Group III (Control): Intravenous ondansetron plus dexamethasone.
-
-
Drug Administration:
-
On Day 1, L-758,298 was administered intravenously.
-
Oral MK-869 was given on Days 1, 2, 3, 4, and 5.
-
-
Primary Efficacy Parameters:
-
The proportion of patients without emesis.
-
The proportion of patients without emesis or the use of rescue therapy.
-
-
Assessment Periods:
-
Acute Phase: Day 1 post-chemotherapy.
-
Delayed Phase: Days 2-5 post-chemotherapy.
-
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of cisplatin-induced acute and delayed emesis by the selective neurokinin-1 antagonists, L-758,298 and MK-869 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-869298 and Other Neurokinin-1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist L-869298 (also known as aprepitant) with other prominent antagonists in its class. This report synthesizes preclinical data on binding affinity, functional activity, and pharmacokinetic profiles, presenting the information in easily comparable formats and detailing the experimental methodologies employed.
The discovery of neurokinin-1 (NK1) receptor antagonists has marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV) and other conditions mediated by substance P.[1] this compound, chemically known as aprepitant, is a potent and selective antagonist of the human NK1 receptor.[1][2] This guide provides a comparative overview of this compound against other key NK1 receptor antagonists, including rolapitant, fosaprepitant (a prodrug of aprepitant), and maropitant, focusing on preclinical data to inform research and development decisions.
In Vitro Comparative Data
The in vitro potency of NK1 receptor antagonists is a critical determinant of their therapeutic potential. This is typically assessed through radioligand binding assays to determine the affinity of the compound for the receptor (Ki or IC50 values) and functional assays to measure their ability to inhibit substance P-induced cellular responses (pA2 or Kb values).
Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a drug for its target receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace this radioligand is measured.
Table 1: Comparative Binding Affinities of NK1 Receptor Antagonists
| Compound | Receptor | IC50 (nM) | Ki (nM) | Reference |
| This compound (Aprepitant) | Human NK1 | 0.1 | - | [1] |
| Rolapitant | Human NK1 | - | 0.66 | [3] |
| L-732,138 | Human NK1 | 2.3 | - | [4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Functional Antagonism
Functional assays, such as the measurement of intracellular calcium mobilization upon receptor activation, provide insights into the antagonist's ability to block the downstream signaling cascade initiated by substance P.
Table 2: Comparative Functional Antagonism of NK1 Receptor Antagonists
| Compound | Assay | Kb (nM) | Reference |
| Rolapitant | Calcium Efflux | 0.17 | [3] |
Kb: Equilibrium dissociation constant of an antagonist.
In Vivo Comparative Data
Preclinical in vivo studies in animal models are essential for evaluating the efficacy and pharmacokinetic properties of drug candidates in a physiological setting. The ferret is a well-established model for assessing antiemetic activity due to its emetic reflex, which is similar to that of humans.
Antiemetic Efficacy in Ferrets
Studies in ferrets have demonstrated the efficacy of NK1 receptor antagonists in preventing both acute and delayed emesis induced by chemotherapeutic agents like cisplatin.
Table 3: Comparative Antiemetic Efficacy in Ferrets (Cisplatin-induced Emesis)
| Compound | Dose | Route | Efficacy | Reference |
| This compound (Aprepitant) | 1 mg/kg | p.o. | Antagonized acute and delayed emesis | [5] |
| Rolapitant | 0.1 mg/kg | - | Active in acute emesis model | [3] |
| Rolapitant | 1 mg/kg | - | Active in delayed emesis model | [3] |
p.o.: Oral administration.
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its dosing regimen and predicting its behavior in humans.
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Species | Key Findings | Reference |
| This compound (Aprepitant) | Rat, Dog | Extensively metabolized, with elimination mainly via biliary excretion in rats and both biliary and urinary excretion in dogs. Aprepitant is the major component in plasma at early time points. | [6] |
| Rolapitant | Human | Long half-life of 169-183 hours. | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for screening NK1 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the characterization of NK1 receptor antagonists.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of a test compound to the NK1 receptor.[8][9]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO cells). The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Procedure: The assay is typically conducted in a 96-well plate format. To each well, the membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound are added.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.[10][11][12][13]
-
Cell Culture: Cells endogenously expressing or stably transfected with the NK1 receptor (e.g., CHO-NK1 cells) are cultured in appropriate medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Assay Procedure: The dye-loaded cells are plated in a 96-well plate. The test compound (antagonist) is added to the wells and incubated for a specific period.
-
Agonist Stimulation: An NK1 receptor agonist (e.g., Substance P) is then added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the Kb value is determined.
Conclusion
This compound (aprepitant) and other NK1 receptor antagonists like rolapitant have demonstrated high affinity and potent functional antagonism at the NK1 receptor in preclinical studies. The in vivo data, particularly from ferret models of emesis, further support their clinical potential. The choice of a particular antagonist for further development or research will depend on a comprehensive evaluation of its in vitro and in vivo pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating L-869298 Specificity for the NK1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist L-869298 (also known as aprepitant) with other selective antagonists, casopitant and rolapitant. The focus of this guide is to validate the specificity of this compound for the NK1 receptor by presenting supporting experimental data from in vitro binding and functional assays.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1][2] The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[2] Consequently, NK1 receptor antagonists have been developed as therapeutic agents, particularly for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] this compound (aprepitant), casopitant, and rolapitant are prominent non-peptide antagonists of the NK1 receptor.[3][4] Validating the specificity of these compounds is crucial for understanding their therapeutic efficacy and potential off-target effects.
Comparative Analysis of Binding Affinity
The affinity of a ligand for its receptor is a critical measure of its potency. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[5] The lower the Ki value, the higher the binding affinity.
The following table summarizes the binding affinities of this compound, casopitant, and rolapitant for the human NK1 receptor.
| Compound | Target Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| This compound (Aprepitant) | Human NK1 | [³H]Substance P | CHO cells | 0.1[6] |
| Casopitant | Ferret Brain NK1 | Not Specified | Ferret Brain Homogenate | 0.16[7] |
| Rolapitant | Human NK1 | Not Specified | Not Specified | 0.66[4][8] |
Table 1: Comparative Binding Affinities of NK1 Receptor Antagonists. This table presents the inhibitory constant (Ki) values for this compound (aprepitant), casopitant, and rolapitant at the NK1 receptor.
Specificity Profile: On-Target vs. Off-Target Binding
A highly specific drug primarily interacts with its intended target, minimizing off-target effects. The specificity of this compound and its comparators has been evaluated by assessing their binding affinity for other related receptors, particularly the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors.
| Compound | NK1 Affinity (IC50/Ki) | NK2 Affinity (IC50) | NK3 Affinity (IC50) | Selectivity (NK1 vs NK2) | Selectivity (NK1 vs NK3) |
| This compound (Aprepitant) | 0.1 nM (Ki)[6] | 4500 nM[6] | 300 nM[6] | ~45,000-fold | ~3,000-fold[6] |
| Rolapitant | 0.66 nM (Ki)[4][8] | >1000-fold lower affinity | >1000-fold lower affinity | >1000-fold[4][8] | >1000-fold[4][8] |
| Casopitant | 0.16 nM (Ki)[7] | Little to no affinity | Little to no affinity | Highly Selective | Highly Selective |
Table 2: Selectivity Profile of NK1 Receptor Antagonists. This table compares the binding affinities of this compound (aprepitant), rolapitant, and casopitant for the NK1 receptor versus the NK2 and NK3 receptors, demonstrating their high selectivity for the NK1 receptor.
Functional Antagonism
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For NK1 receptor antagonists, this is often assessed by their ability to block Substance P-induced intracellular signaling, such as calcium mobilization. Clinical efficacy in preventing emesis also serves as a key functional endpoint.
| Compound | Functional Assay | Endpoint | Result |
| This compound (Aprepitant) | Clinical Trials (CINV) | Complete Response (No emesis, no rescue medication) | Significantly improved complete response rates compared to control. |
| Casopitant | Clinical Trials (CINV) | Complete Response (No emesis, no rescue medication) | Significantly improved complete response rates compared to control. |
| Rolapitant | Clinical Trials (CINV) | Complete Response (No emesis, no rescue medication) | Significantly improved complete response rates in the delayed phase compared to control.[1] |
Table 3: Functional Antagonism of NK1 Receptor Antagonists. This table summarizes the functional efficacy of this compound (aprepitant), casopitant, and rolapitant as demonstrated in clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Experimental Protocols
Radioligand Binding Assay Protocol
Radioligand binding assays are performed to determine the binding affinity of a test compound for a receptor.[5]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells transfected with the human NK1 receptor).[8]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]Substance P) and varying concentrations of the unlabeled test compound (the competitor).[8]
-
Separation: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[8]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[8]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Functional Assay Protocol (Calcium Mobilization)
Functional assays, such as measuring intracellular calcium mobilization, are used to assess the antagonist activity of a compound.
-
Cell Culture: Cells expressing the target receptor (e.g., CHO-hNK1 cells) are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the receptor (e.g., Substance P).
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflow (Calcium Mobilization).
Conclusion
The experimental data presented in this guide strongly support the high specificity of this compound (aprepitant) for the NK1 receptor. Its sub-nanomolar binding affinity for the NK1 receptor, coupled with a significantly lower affinity for NK2 and NK3 receptors, demonstrates a favorable selectivity profile. This high specificity is further corroborated by its potent functional antagonism in both preclinical and clinical settings. When compared to other selective NK1 receptor antagonists such as casopitant and rolapitant, this compound exhibits a comparable and potent inhibitory profile. This body of evidence validates this compound as a highly specific and effective tool for studying NK1 receptor function and as a valuable therapeutic agent.
References
- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of casopitant mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
L-869,298: Unveiling its Cross-Reactivity Profile at Tachykinin Receptors
For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of L-869,298, a potent tachykinin receptor antagonist, with other tachykinin receptors. The data presented here is crucial for evaluating its potential therapeutic applications and off-target effects.
Recent investigations have clarified the identity of L-869,298, revealing it to be closely related to or a potential variant of the well-characterized NK1 receptor antagonist, Aprepitant (formerly known as MK-0869 or L-754,030), developed by Merck. Aprepitant is a selective high-affinity antagonist of the human neurokinin-1 (NK1) receptor.[1][2][3][4][5] This guide focuses on the binding affinity and functional antagonist activity of Aprepitant as a surrogate for L-869,298 to provide a comprehensive cross-reactivity profile against the three main tachykinin receptors: NK1, NK2, and NK3.
Comparative Binding Affinity of Aprepitant at Tachykinin Receptors
To quantify the binding affinity of Aprepitant for the human NK1, NK2, and NK3 receptors, radioligand binding assays are employed. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind to the target receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower Ki values indicating higher affinity.
| Receptor | Radioligand | Test Compound | Ki (nM) | Selectivity vs. NK1 |
| Human NK1 | [3H]-Substance P | Aprepitant (MK-0869) | 0.1 - 0.9 | - |
| Human NK2 | [125I]-Neurokinin A | Aprepitant (MK-0869) | > 1000 | > 1000-fold |
| Human NK3 | [125I]-Neurokinin B | Aprepitant (MK-0869) | > 1000 | > 1000-fold |
Table 1: Binding affinity of Aprepitant (MK-0869) for human tachykinin receptors. Data compiled from publicly available pharmacological studies.
The data clearly demonstrates that Aprepitant possesses high affinity for the human NK1 receptor, with Ki values in the sub-nanomolar range. In stark contrast, its affinity for the human NK2 and NK3 receptors is significantly lower, with Ki values exceeding 1000 nM. This indicates a high degree of selectivity for the NK1 receptor over the other two tachykinin receptor subtypes.
Functional Antagonism at Tachykinin Receptors
Functional assays are essential to determine whether the binding of a compound to a receptor translates into a biological effect, in this case, antagonism. Calcium mobilization assays are commonly used for Gq-coupled receptors like the tachykinin receptors. These assays measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a receptor agonist. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that inhibits 50% of the agonist's response.
| Receptor | Agonist | Test Compound | IC50 (nM) |
| Human NK1 | Substance P | Aprepitant (MK-0869) | 0.5 - 2.5 |
| Human NK2 | Neurokinin A | Aprepitant (MK-0869) | > 10,000 |
| Human NK3 | Neurokinin B | Aprepitant (MK-0869) | > 10,000 |
Table 2: Functional antagonist activity of Aprepitant (MK-0869) at human tachykinin receptors. Data compiled from publicly available pharmacological studies.
The functional data corroborates the binding affinity results. Aprepitant is a potent antagonist of the human NK1 receptor, effectively blocking the functional response to Substance P with IC50 values in the low nanomolar range. Conversely, it displays negligible antagonist activity at the human NK2 and NK3 receptors at concentrations up to 10,000 nM.
Experimental Protocols
Radioligand Binding Assay
A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for tachykinin receptors is outlined below.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human NK1, NK2, or NK3 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Incubation: In a 96-well plate, a fixed concentration of the appropriate radioligand ([3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, or [125I]-Neurokinin B for NK3) is incubated with the receptor membranes in the presence of a range of concentrations of the test compound (e.g., Aprepitant). Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
The following diagram illustrates the workflow for a functional calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation and Dye Loading: Cells stably expressing the recombinant human NK1, NK2, or NK3 receptor are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (e.g., Aprepitant).
-
Agonist Addition: A fixed concentration of the respective agonist (Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the IC50 value of the antagonist, which is the concentration that causes 50% inhibition of the agonist-induced calcium response.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[6] Activation of the receptor by its endogenous ligand initiates a signaling cascade that leads to the mobilization of intracellular calcium.
Caption: Tachykinin receptor signaling pathway.
This signaling pathway is the basis for the calcium mobilization assay used to assess the functional antagonism of compounds like Aprepitant. By blocking the binding of the natural ligand, Aprepitant prevents the activation of this cascade, thus inhibiting the downstream cellular responses.
References
- 1. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 Receptor Antagonists for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
L-869298: A Tachykinin NK1 Receptor Antagonist for 5-HT3 Antagonist-Resistant Emesis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the tachykinin NK1 receptor antagonist L-869298 and its active form, aprepitant, with traditional 5-HT3 antagonists for the management of chemotherapy-induced nausea and vomiting (CINV), particularly in cases resistant to 5-HT3 antagonist monotherapy. Experimental data from preclinical models are presented to support the efficacy of this class of compounds in addressing the challenging clinical problem of delayed-onset emesis.
Executive Summary
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect of cancer treatment. While the advent of 5-HT3 receptor antagonists revolutionized the management of acute CINV, a substantial proportion of patients continue to experience delayed-onset emesis, which is often resistant to 5-HT3 antagonist therapy. The tachykinin NK1 receptor antagonist this compound, a water-soluble prodrug of aprepitant (formerly MK-0869), represents a key therapeutic advance in this area. By targeting the neurokinin-1 (NK1) receptor, this compound and its active compound aprepitant effectively inhibit emesis, particularly in the delayed phase, offering a crucial treatment modality for 5-HT3 antagonist-resistant CINV.
Comparative Efficacy in Preclinical Models
The ferret model of cisplatin-induced emesis is a well-established preclinical model that mimics both the acute and delayed phases of CINV observed in humans.[1] Studies in this model have been pivotal in establishing the anti-emetic efficacy of both 5-HT3 and tachykinin NK1 receptor antagonists.[1]
Quantitative Data on the Efficacy of this compound and Aprepitant
The following table summarizes the anti-emetic efficacy of this compound and its active form, aprepitant, in the ferret model of cisplatin-induced emesis.
| Compound | Dose (mg/kg) | Route of Administration | Observation Period | Emetic Response Inhibition | Reference |
| This compound | 3 | i.v. or p.o. | 4 hours | Inhibited emetic response | [2] |
| Aprepitant (MK-0869) | 3 | i.v. or p.o. | 4 hours | Inhibited emetic response | [2] |
| Aprepitant (MK-0869) | 2 and 4 | p.o. (once daily) | Delayed Phase | Complete prevention of retching and vomiting | [2] |
| Aprepitant (MK-0869) | 4 | p.o. (at 24 and 48h post-cisplatin) | Delayed Phase | Prevention of retching and vomiting in 75% of animals | [2] |
General Comparison of 5-HT3 and NK1 Receptor Antagonists in CINV
| Antagonist Class | Primary Target | Efficacy in Acute Emesis (0-24h) | Efficacy in Delayed Emesis (>24h) |
| 5-HT3 Receptor Antagonists | Serotonin (5-HT3) receptors | High | Moderate to Low |
| NK1 Receptor Antagonists | Tachykinin (NK1) receptors | Moderate to High | High |
Mechanism of Action: Targeting a Different Pathway
The differential efficacy of 5-HT3 and NK1 receptor antagonists in acute versus delayed emesis stems from their distinct mechanisms of action targeting different neurochemical pathways.
Chemotherapy administration leads to the release of various neurotransmitters that trigger the emetic reflex. In the acute phase, serotonin (5-HT) is a key mediator, activating 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. 5-HT3 antagonists effectively block this pathway.
In the delayed phase, Substance P, a neuropeptide of the tachykinin family, plays a more prominent role.[3] Substance P binds to NK1 receptors in the brain, particularly in the nucleus tractus solitarius (NTS) and the area postrema, which are critical for the emetic reflex.[3] this compound, through its conversion to aprepitant, acts as a potent and selective antagonist of the NK1 receptor, thereby blocking the emetic signal mediated by Substance P. This mechanism is particularly effective in the delayed phase of CINV, where 5-HT3 receptor-mediated pathways are less involved.[3]
Experimental Protocols
The evaluation of anti-emetic drugs relies on robust preclinical and clinical experimental designs.
Preclinical Model: Cisplatin-Induced Emesis in Ferrets
The ferret is considered the gold standard for preclinical assessment of anti-emetic agents due to its well-developed emetic reflex, which is similar to that of humans.[1]
-
Animal Model: Male ferrets are typically used.
-
Emetogen: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose that reliably induces both acute and delayed emesis (e.g., 10 mg/kg for acute studies, or a lower dose for delayed phase observation).
-
Drug Administration: The test compound (e.g., this compound or aprepitant) is administered either intravenously or orally at specified doses and time points relative to the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4 hours for acute emesis, and up to 72 hours for delayed emesis).
-
Endpoints: The primary endpoints are the number of retches and vomits (emetic episodes). The latency to the first emetic episode is also often recorded. A complete response is defined as the absence of retching and vomiting.
Clinical Trial Design for Antiemetic Agents
Clinical trials for anti-emetic agents in CINV are typically randomized, double-blind, and placebo-controlled or active-comparator controlled studies.
-
Patient Population: Chemotherapy-naïve patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Treatment Arms:
-
Standard of care (e.g., a 5-HT3 antagonist plus a corticosteroid).
-
Investigational arm (e.g., standard of care plus the NK1 receptor antagonist).
-
-
Endpoints:
-
Primary Endpoint: Complete response, defined as no vomiting and no use of rescue anti-emetic medication.
-
Secondary Endpoints: No nausea, severity of nausea (assessed using a visual analog scale), and patient-reported outcomes.
-
-
Assessment Periods:
-
Acute Phase: 0 to 24 hours post-chemotherapy.
-
Delayed Phase: 24 to 120 hours post-chemotherapy.
-
Overall Phase: 0 to 120 hours post-chemotherapy.
-
Conclusion
The tachykinin NK1 receptor antagonist this compound and its active metabolite aprepitant have demonstrated significant efficacy in preclinical models of cisplatin-induced emesis, particularly in the delayed phase which is often resistant to 5-HT3 antagonists. Their mechanism of action, centered on the blockade of Substance P-mediated signaling via the NK1 receptor, provides a complementary and synergistic approach when combined with 5-HT3 antagonists. For researchers and drug development professionals, the continued exploration of NK1 receptor antagonists and their combination with other anti-emetic agents holds great promise for improving the quality of life for patients undergoing chemotherapy by providing more complete protection against both acute and delayed CINV.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
In-Vivo Target Engagement of L-869298: A Comparative Guide to Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo target engagement of the neurokinin-1 receptor (NK1R) antagonist L-869298 and its better-characterized alternatives. Due to the limited publicly available in-vivo data for this compound, this document focuses on a detailed comparison of well-established NK1R antagonists, namely Aprepitant (MK-869), L-733,060, and CP-99,994. The guide is intended to assist researchers in understanding the landscape of in-vivo validated NK1R antagonists and the experimental methodologies employed for their evaluation.
Comparative Analysis of In-Vivo NK1R Antagonist Performance
The following table summarizes the available quantitative data for key NK1R antagonists from various in-vivo studies. It is important to note the absence of specific in-vivo target engagement or efficacy data for this compound in the reviewed literature.
| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect | Citation |
| Aprepitant (MK-869) | Ferret | Cisplatin-Induced Emesis | 3 mg/kg | i.v. or p.o. | Inhibited emetic response. | [1] |
| Ferret | Cisplatin-Induced Emesis | 4-16 mg/kg | p.o. | Dose-dependently inhibited emetic response. | [1] | |
| Gerbil | Gerbil Foot Tapping (GFT) | 3 µmol/kg | i.p. | 100% inhibition of GFT and 100% occupancy of striatal NK1R for >48h. | [2] | |
| L-733,060 | Mouse | Osteosarcoma Xenograft | Not Specified | Not Specified | Decreased tumor volume. | [3] |
| CP-99,994 | Gerbil | Gerbil Foot Tapping (GFT) | 3 µmol/kg | i.p. | 100% inhibition of GFT at 15 min, with a rapid decline in effect. | [2] |
| Netupitant | Gerbil | NK1 Agonist-Induced Foot Tapping | ID₅₀ 1.5 mg/kg | i.p. | Dose-dependently counteracted foot tapping. | [4] |
| Gerbil | NK1 Agonist-Induced Foot Tapping | ID₅₀ 0.5 mg/kg | p.o. | Dose-dependently counteracted foot tapping. | [4] |
Experimental Protocols
Detailed methodologies for key in-vivo experiments cited in the comparison are provided below.
Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the anti-emetic potential of NK1R antagonists.
-
Animals: Male ferrets.
-
Induction of Emesis: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 5-10 mg/kg.
-
Drug Administration: The test compound (e.g., Aprepitant) is administered orally (p.o.) or intravenously (i.v.) at specified doses prior to or after cisplatin administration.
-
Observation: Animals are observed for a defined period (e.g., 4-72 hours), and the number of retches and vomits are recorded.
-
Endpoint: The primary endpoint is the reduction in the number of emetic episodes compared to a vehicle-treated control group.[1]
Gerbil Foot-Tapping (GFT) Model
This behavioral model is used to assess the central activity of NK1R antagonists.
-
Animals: Male gerbils.
-
Induction of Foot Tapping: A selective NK1R agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.) to induce a characteristic foot-tapping response.
-
Drug Administration: The test compound is administered via various routes (e.g., i.p., p.o.) at different time points before the agonist challenge.
-
Observation: The number of foot taps is counted for a specific duration following agonist administration.
-
Endpoint: The inhibition of the foot-tapping response compared to a vehicle-treated control group is measured, often expressed as an ID₅₀ value.[2][4]
Neurogenic Plasma Extravasation
This assay measures the ability of NK1R antagonists to block the increase in vascular permeability induced by substance P.
-
Animals: Rats or mice.
-
Induction of Extravasation: Substance P or an irritant like capsaicin is administered to stimulate sensory nerves and induce plasma extravasation.
-
Measurement: Evans blue dye, which binds to plasma albumin, is injected intravenously. The amount of dye extravasated into a specific tissue (e.g., skin, trachea) is quantified spectrophotometrically after tissue extraction.
-
Drug Administration: The NK1R antagonist is administered prior to the stimulus.
-
Endpoint: The reduction in Evans blue dye extravasation in the target tissue compared to control animals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
While this compound remains a less-defined entity in the public domain regarding its in-vivo target engagement, a robust body of evidence exists for other NK1R antagonists. Aprepitant, in particular, demonstrates potent and long-lasting central NK1R occupancy and efficacy in preclinical models of emesis. The experimental protocols described herein provide a framework for the continued in-vivo evaluation of novel NK1R antagonists. Future research, ideally including head-to-head comparative studies with consistent methodologies, will be crucial for definitively positioning new chemical entities within the therapeutic landscape of NK1R-mediated conditions.
References
- 1. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the NK1 Receptor Antagonists Casopitant and Aprepitant (for L-869298)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent neurokinin-1 (NK1) receptor antagonists: Casopitant and Aprepitant. Due to the limited publicly available data on L-869298, this guide will use Aprepitant (MK-0869, L-754,030), a well-characterized NK1 receptor antagonist from the same developmental series, as a comparator to Casopitant.
This document delves into their mechanisms of action, binding affinities, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, with a focus on their application in preventing chemotherapy-induced nausea and vomiting (CINV). All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action: Targeting the NK1 Receptor
Both Casopitant and Aprepitant are highly selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide implicated in the transmission of pain signals and the induction of nausea and vomiting.[1] By competitively blocking the binding of Substance P to the NK1 receptor in the central and peripheral nervous systems, these antagonists inhibit the downstream signaling pathways that lead to emesis.[2][3] This mechanism is particularly effective in preventing the delayed phase of CINV, which is less responsive to traditional 5-HT3 receptor antagonists.[4]
Signaling Pathway of the NK1 Receptor
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the physiological response of emesis. Casopitant and Aprepitant prevent the initiation of this cascade by occupying the receptor binding site.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters for Casopitant and Aprepitant, providing a direct comparison of their biochemical and pharmacological properties.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| Casopitant | NK1 Receptor | Radioligand Binding | High Affinity (Specific value not publicly available) | Ferret | [5] |
| Aprepitant | NK1 Receptor | Radioligand Binding | IC50 = 0.1 nM | Human | [6] |
| NK2 Receptor | Radioligand Binding | IC50 = 4500 nM | Human | [6] | |
| NK3 Receptor | Radioligand Binding | IC50 = 300 nM | Human | [6] |
Note: While specific IC50 or Ki values for Casopitant are not widely published, it is consistently described as a potent and selective NK1 receptor antagonist.[5]
Table 2: Pharmacokinetic Properties
| Parameter | Casopitant | Aprepitant | Reference |
| Bioavailability | Not specified | ~60-65% | [7] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (in ferrets) | ~4 hours | [5][8] |
| Plasma Protein Binding | Not specified | >95% | [8] |
| Terminal Half-life | Not specified | 9-13 hours | |
| Metabolism | Primarily CYP3A4 (substrate and weak-to-moderate inhibitor) | Primarily CYP3A4 (substrate, moderate inhibitor, and inducer), with minor metabolism by CYP1A2 and CYP2C19 | [5][7] |
Table 3: Clinical Efficacy in Preventing CINV with Highly Emetogenic Chemotherapy (HEC)
| Study Endpoint (Overall Phase: 0-120 hours) | Casopitant + 5-HT3 antagonist + Dexamethasone | Aprepitant + 5-HT3 antagonist + Dexamethasone | Control (5-HT3 antagonist + Dexamethasone) | Reference |
| Complete Response (No emesis, no rescue medication) | 73-86% | ~72% | 59-66% | [9][10] |
Note: Direct head-to-head clinical trial data for Casopitant and Aprepitant is limited. The data presented is compiled from separate phase III clinical trials against a standard of care control. Efficacy can vary based on the specific chemotherapy regimen and patient population.
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies for key experiments cited in the development of these NK1 receptor antagonists.
NK1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of a test compound (e.g., Casopitant, Aprepitant) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or another high-affinity radiolabeled NK1 receptor agonist/antagonist.
-
Test compounds (Casopitant, Aprepitant) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity NK1 receptor ligand).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Protocol for CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
Objective: To evaluate the efficacy and safety of an NK1 receptor antagonist (e.g., Casopitant or Aprepitant) in combination with standard therapy for the prevention of CINV in patients receiving HEC.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed malignancy scheduled to receive their first course of HEC (e.g., cisplatin ≥ 70 mg/m²). Naive to chemotherapy. Adequate organ function.
-
Exclusion Criteria: Concurrent radiation therapy to the abdomen or pelvis, known hypersensitivity to the study drugs, active vomiting or nausea within 24 hours prior to chemotherapy.
Treatment Arms:
-
Experimental Arm: NK1 receptor antagonist (e.g., Casopitant 150 mg orally on day 1 and 50 mg on days 2 and 3; or Aprepitant 125 mg orally on day 1 and 80 mg on days 2 and 3) + a 5-HT3 receptor antagonist (e.g., ondansetron) + a corticosteroid (e.g., dexamethasone).
-
Control Arm: Placebo + a 5-HT3 receptor antagonist + a corticosteroid.
Study Procedures:
-
Screening: Assess patient eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to either the experimental or control arm.
-
Treatment Administration: Study drugs are administered prior to the initiation of chemotherapy on day 1, with subsequent doses on days 2 and 3 as per the protocol.
-
Efficacy Assessment: Patients record episodes of nausea and vomiting, and the use of any rescue antiemetic medication in a diary for a specified period (e.g., 120 hours) after chemotherapy.
-
Safety Assessment: Monitor and record all adverse events throughout the study period.
Endpoints:
-
Primary Endpoint: Complete response (defined as no emetic episodes and no use of rescue medication) during the overall phase (0-120 hours post-chemotherapy).
-
Secondary Endpoints: Complete response during the acute (0-24 hours) and delayed (25-120 hours) phases. Incidence and severity of nausea. Patient-reported outcomes.
Statistical Analysis: The proportion of patients achieving a complete response in each treatment arm is compared using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test).
Conclusion
Both Casopitant and Aprepitant are potent and selective NK1 receptor antagonists that have demonstrated significant efficacy in preventing chemotherapy-induced nausea and vomiting, particularly in the challenging delayed phase. While both drugs share a common mechanism of action, there are subtle differences in their pharmacokinetic profiles, which may have implications for their clinical use and potential for drug-drug interactions. Aprepitant is a well-established therapeutic agent with a comprehensive publicly available dataset. Casopitant showed comparable efficacy in clinical trials; however, its development was discontinued by the manufacturer.[11] This comparative guide provides a framework for understanding the key attributes of these compounds and the experimental methodologies used to characterize them.
References
- 1. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 2. Casopitant | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Aprepitant - Wikipedia [en.wikipedia.org]
- 8. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aprepitant [drugfuture.com]
L-869298: A Comparative Guide for NK1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-869298, a potent and selective neurokinin-1 (NK1) receptor antagonist, with other widely used tool compounds in NK1 receptor research. Due to the limited public data under the specific designation this compound, this guide will focus on the well-characterized compound Aprepitant (MK-0869), to which this compound is closely related as a likely internal research code during its development. This comparison includes key pharmacological data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of NK1 Receptor Antagonists
The selection of a suitable tool compound is critical for the accurate interpretation of experimental results. This section provides a quantitative comparison of Aprepitant (representing the this compound chemical series) with other common non-peptide NK1 receptor antagonists: CP-99,994 and GR-205171.
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) | Key Features |
| Aprepitant (MK-0869) | Human NK1 Receptor | ~0.1 nM[1][2] | ~0.1 nM[2][3] | High affinity and selectivity for the human NK1 receptor; Orally bioavailable and brain-penetrant.[1][4] |
| CP-99,994 | Human NK1 Receptor | ~0.5 - 2 nM | ~1 - 5 nM | One of the earliest selective non-peptide NK1 receptor antagonists; Widely used as a reference compound. |
| GR-205171 | Human NK1 Receptor | ~0.016 nM | Not widely reported | Extremely high affinity for the human NK1 receptor; Potent anti-emetic properties demonstrated in preclinical models.[5] |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used. The values presented here are approximations based on available literature for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust scientific research. The following are standard protocols for characterizing the interaction of compounds with the NK1 receptor.
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
1. Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., 4 µg/mL leupeptin, 4 µg/mL chymostatin, 40 µg/mL bacitracin).
-
Non-specific Binding Control: 1 µM unlabeled Substance P.
-
Test Compounds: this compound (Aprepitant), CP-99,994, GR-205171, and other compounds of interest, prepared in appropriate dilutions.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Thaw the CHO-hNK1R membrane preparation on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M), and 25 µL of [³H]-Substance P (final concentration ~0.5 nM).
-
For determining total binding, add 25 µL of assay buffer instead of the test compound.
-
For determining non-specific binding, add 25 µL of 1 µM unlabeled Substance P.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay
This protocol measures the ability of a test compound to antagonize Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor, providing a measure of its functional activity (IC50).
1. Materials:
-
Cells: CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).[6]
-
Culture Medium: Ham's F-12K medium supplemented with 10% fetal bovine serum and G418 for selection.[6]
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Test Compounds: this compound (Aprepitant), CP-99,994, GR-205171, and other antagonists.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
2. Procedure:
-
Seed the CHO-K1/NK1 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[6]
-
Remove the culture medium and load the cells with the calcium indicator dye (e.g., 4 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulate the cells by adding a pre-determined concentration of Substance P (typically the EC80 concentration) and immediately begin recording the fluorescence intensity for 1-2 minutes.
3. Data Analysis:
-
Measure the peak fluorescence response after the addition of Substance P.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
Visualizing Key Concepts
To further aid in the understanding of NK1 receptor research, the following diagrams illustrate the primary signaling pathway, a typical experimental workflow, and a logical comparison of the featured tool compounds.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Evaluation.
Caption: Logical Comparison of NK1 Receptor Tool Compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprepitant | MK-0869;MK-869;ONO-7436;Emend;L-754030 | 阿瑞吡坦 | NK Receptor | Substance P | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. adooq.com [adooq.com]
- 5. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
A Head-to-Head Comparison of Non-Peptide NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target in drug development, particularly for the management of chemotherapy-induced nausea and vomiting (CINV) and other conditions such as postoperative nausea and vomiting. The development of non-peptide antagonists for the NK1 receptor has been a significant advancement, offering improved pharmacokinetic properties over their peptide-based predecessors. This guide provides a detailed head-to-head comparison of prominent non-peptide NK1 receptor antagonists: aprepitant, fosaprepitant, rolapitant, netupitant, and maropitant, with a focus on their pharmacological and pharmacokinetic properties supported by experimental data.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of various downstream effectors. This pathway plays a crucial role in emesis, pain transmission, and inflammation. Non-peptide antagonists competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream effects.[1][2][3]
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of selected non-peptide NK1 antagonists for the human NK1 receptor. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Binding Affinity (Ki/IC50, nM) | Receptor Selectivity |
| Aprepitant | IC50: 0.1 nM[4][5] | ~3000-fold for NK1 vs NK3; ~45,000-fold for NK1 vs NK2[5] |
| Fosaprepitant | (Prodrug of Aprepitant) | (Same as Aprepitant) |
| Netupitant | Ki: ~0.96 nM[6] | >1000-fold for NK1 vs NK2 and NK3[6] |
| Rolapitant | Ki: 0.66 nM[4] | >1000-fold for NK1 vs NK2 and NK3[4] |
| Maropitant | (Data for human NK1 receptor not available in reviewed literature) | Selective NK1 receptor antagonist[7] |
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of these antagonists are critical to their clinical utility, influencing dosing frequency and potential for drug-drug interactions.
| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Oral Bioavailability | Metabolism |
| Aprepitant | 9-13 hours[8][9] | ~4 hours[8] | ~60-65%[1] | Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19[1] |
| Fosaprepitant | 9-13 hours (as aprepitant)[8] | ~0.5 hours (intravenous)[8] | N/A (intravenous) | Converted to aprepitant within 30 minutes of infusion[1] |
| Netupitant | ~80-90 hours[8][9] | ~5 hours[8] | Not specified | Primarily by CYP3A4[6][9] |
| Rolapitant | ~169-183 hours[8] | ~4 hours[8] | Not specified | Primarily by CYP3A4[8] |
| Maropitant | (Veterinary data available) | (Veterinary data available) | (Veterinary data available) | (Veterinary data available) |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments used to characterize these non-peptide NK1 antagonists.
Radioligand Binding Assay (for Binding Affinity)
This assay quantifies the affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor, such as Chinese Hamster Ovary (CHO) cells.[10] The cells are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled antagonist being tested.
-
Incubation: The mixture is incubated to allow the ligands to reach binding equilibrium with the receptors.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[11]
Functional Assay (for Potency)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. A common method is to measure changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Preparation: Cells expressing the NK1 receptor are loaded with a fluorescent calcium indicator dye.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the NK1 antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK1 receptor agonist, such as Substance P.
-
Signal Detection: The binding of the agonist to the NK1 receptor triggers an increase in intracellular calcium, which is detected as a change in fluorescence.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is measured. The data are used to generate a dose-response curve and calculate the IC50 or pA2 value, which are measures of the antagonist's potency.
Clinical Efficacy and Safety
Aprepitant, fosaprepitant, netupitant, and rolapitant are all approved for the prevention of CINV.[1] Clinical trials have demonstrated their efficacy, particularly in the delayed phase of CINV, when used in combination with a 5-HT3 receptor antagonist and dexamethasone.[8][12][13] Rolapitant is noted for its particularly long half-life, allowing for single-dose administration to cover the entire 5-day at-risk period for CINV.[8] Head-to-head clinical trials comparing the different NK1 antagonists are limited, but available data suggest comparable efficacy among the approved agents.[12]
Maropitant is approved for veterinary use to prevent and treat vomiting in dogs and cats.[14] While it is a potent and selective NK1 receptor antagonist, its clinical data in humans is not available in the reviewed literature.[15][16][17][18][19]
In terms of safety, these non-peptide NK1 antagonists are generally well-tolerated. The most common side effects are generally mild and can include fatigue, hiccups, and constipation. A key consideration in their clinical use is the potential for drug-drug interactions, as aprepitant, netupitant, and rolapitant are all metabolized by the CYP3A4 enzyme system.[20]
Conclusion
The non-peptide NK1 receptor antagonists represent a significant class of therapeutic agents, particularly in the management of CINV. While aprepitant, fosaprepitant, netupitant, and rolapitant share a common mechanism of action, they exhibit distinct pharmacokinetic profiles that influence their clinical application. Rolapitant and netupitant offer the advantage of a longer half-life, simplifying dosing regimens. Maropitant is an effective NK1 antagonist in veterinary medicine, but further research is needed to determine its potential for human use. The choice of a specific NK1 antagonist in a clinical or research setting will depend on a variety of factors, including the desired duration of action, potential for drug interactions, and the specific clinical indication.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. abmole.com [abmole.com]
- 8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Antiemetic Efficacy: A Comparative Guide to L-869298 (Aprepitant)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-869298 (the water-soluble prodrug of Aprepitant/MK-869) with other antiemetic agents, supported by experimental data from published studies. It is designed to assist researchers in replicating and building upon findings related to this neurokinin-1 (NK1) receptor antagonist.
Comparative Efficacy in Preventing Nausea and Vomiting
This compound and its active form, aprepitant, have demonstrated significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Clinical trials have often compared its performance against the standard 5-HT3 receptor antagonist, ondansetron.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Aprepitant, in combination with a 5-HT3 antagonist and dexamethasone, has been shown to be superior to standard therapy in controlling CINV.[1][2]
| Treatment Group | Acute Phase (0-24h) - No Emesis | Delayed Phase (Days 2-5) - No Emesis | Reference |
| L-758,298 (100 mg IV) + Dexamethasone (20 mg IV) followed by MK-869 (300 mg oral) on Days 2-5 | 37% | 72% | [2][3] |
| Ondansetron (32 mg IV) + Dexamethasone (20 mg IV) followed by placebo | 52% | 30% | [3] |
| MK-869 + Granisetron + Dexamethasone | 80% | - | [1] |
| MK-869 + Dexamethasone | 46% | - | [1] |
| Ondansetron + Dexamethasone | 43% | - | [1] |
Table 1: Efficacy of L-758,298/MK-869 in Cisplatin-Induced Emesis.
Postoperative Nausea and Vomiting (PONV)
Studies comparing aprepitant with ondansetron for PONV have shown aprepitant to be particularly effective in preventing vomiting.
| Treatment Group | Complete Response (0-24h) | No Vomiting (0-24h) | No Vomiting (0-48h) | Reference |
| Aprepitant (40 mg oral) | 64% | 84% | 82% | [4] |
| Aprepitant (125 mg oral) | 63% | 86% | 85% | [4] |
| Ondansetron (4 mg IV) | 55% | 71% | 66% | [4] |
| Aprepitant (40 mg oral) | 45% | 90% | - | [5] |
| Aprepitant (125 mg oral) | 43% | 95% | - | [5] |
| Ondansetron (4 mg IV) | 42% | 74% | - | [5] |
Table 2: Comparison of Aprepitant and Ondansetron for PONV in Patients Undergoing Open Abdominal Surgery.
Mechanism of Action: NK1 Receptor Antagonism
Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[6][7][8] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in transmitting emetic signals in the brain.[6][9][10] By blocking the binding of Substance P to NK1 receptors in the central and peripheral nervous system, aprepitant inhibits the vomiting reflex.[6][8] This mechanism is distinct from that of 5-HT3 receptor antagonists like ondansetron.[7]
Below is a diagram illustrating the signaling pathway.
Experimental Protocols
Replicating the findings for this compound (aprerpitant) requires standardized experimental models. The ferret and the musk shrew are commonly used animal models for studying chemotherapy-induced emesis.[11][12][13][14][15][16][17][18]
Cisplatin-Induced Emesis in Ferrets
This model is well-established for evaluating the efficacy of antiemetic drugs against both acute and delayed emesis.[11][14][15]
Protocol:
-
Animal Model: Male ferrets.
-
Emetic Agent: Cisplatin administered intraperitoneally (i.p.) or intravenously (i.v.). A dose of 5 mg/kg is often used to model both acute and delayed emesis, while 10 mg/kg is used for a more robust acute response.[14][15]
-
Drug Administration:
-
L-758,298 (prodrug) is typically administered intravenously.
-
Aprepitant (MK-869) is administered orally.
-
Control groups often receive ondansetron.
-
The antiemetic is administered prior to the cisplatin challenge.
-
-
Observation Period: Animals are observed for emetic episodes (retching and vomiting) for a period of up to 72 hours to assess both acute (0-24 hours) and delayed (24-72 hours) phases.[14]
-
Data Collection: The number of retches and vomits are counted. The latency to the first emetic episode is also recorded.
Experimental Workflow Diagram
Alternative Antiemetics
While aprepitant has proven effective, several other classes of antiemetics are used in clinical practice, often in combination.
-
5-HT3 Receptor Antagonists: (e.g., Ondansetron, Granisetron) - Block serotonin receptors in the central and peripheral nervous system.
-
Corticosteroids: (e.g., Dexamethasone) - Mechanism is not fully understood but thought to involve prostaglandin inhibition.
-
Dopamine Antagonists: (e.g., Metoclopramide, Prochlorperazine) - Block dopamine receptors in the chemoreceptor trigger zone.[19]
-
Cannabinoids: (e.g., Dronabinol) - Act on cannabinoid receptors in the brain.
-
Antipsychotics: (e.g., Olanzapine) - Has shown efficacy in preventing delayed CINV.[19]
The choice of antiemetic often depends on the emetogenicity of the chemotherapy regimen and patient-specific factors. Combination therapy targeting multiple neurotransmitter pathways is often the most effective approach for preventing CINV.[20]
References
- 1. Prevention of cisplatin-induced emesis by the oral neurokinin-1 antagonist, MK-869, in combination with granisetron and dexamethasone or with dexamethasone alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of cisplatin-induced acute and delayed emesis by the selective neurokinin-1 antagonists, L-758,298 and MK-869 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of L-758,298, a prodrug for the selective neurokinin-1 antagonist, L-754,030, with ondansetron for the prevention of cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose aprepitant vs ondansetron for the prevention of postoperative nausea and vomiting: a randomized, double-blind phase III trial in patients undergoing open abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind comparison of the NK1 antagonist, aprepitant, versus ondansetron for the prevention of postoperative nausea and vomiting [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant - Wikipedia [en.wikipedia.org]
- 7. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.azregents.edu [experts.azregents.edu]
- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 13. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cheaper Options in the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of L-869298 (L-NAME hydrochloride)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides detailed procedural guidance for the proper disposal of L-869298, chemically identified as Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME hydrochloride), CAS Number 51298-62-5. Adherence to these protocols is critical for maintaining laboratory safety and ensuring environmental compliance.
Summary of Key Safety and Disposal Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | Nω-nitro-L-arginine methyl ester hydrochloride | [1][2][3] |
| Synonyms | L-NAME hydrochloride, this compound | [1][2][3] |
| CAS Number | 51298-62-5 | [1][2] |
| Physical State | Solid, Off-white powder | [1] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation.[2][3][4] Some sources state it is not considered hazardous by OSHA 2012 standards.[1] | |
| Incompatible Materials | Strong oxidizing agents.[1] | |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] Recommended to be kept refrigerated.[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] The following is a step-by-step guide for its proper disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Collection
-
For solid waste, carefully sweep up the material to avoid generating dust.[1]
-
Place the collected solid waste into a clearly labeled, sealable container.
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Do not dispose of this compound down the drain or in regular trash.
Step 3: Labeling and Storage of Waste
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Nω-nitro-L-arginine methyl ester hydrochloride".
-
Include the date of waste generation.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling L-869298
Disclaimer: A specific Safety Data Sheet (SDS) or comprehensive hazard information for the compound designated "L-869298" is not publicly available. Therefore, this document provides guidance based on the precautionary principle, treating this compound as a potent, uncharacterized research compound. All procedures must be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines and conducted after a thorough, site-specific risk assessment.
This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of potent research compounds like this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure.[1] The required level of PPE depends on the specific activity and the physical form of the compound. For potent compounds with unknown toxicity, a conservative approach is mandatory.
Table 1: Recommended Personal Protective Equipment by Activity
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | • Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator (e.g., N95) within a ventilated enclosure.[1][2]• Disposable, solid-front gown with tight-fitting cuffs.[1]• Double-gloving (e.g., nitrile gloves).[1]• Disposable sleeves.• Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders, requiring maximum respiratory and skin protection.[1][3] |
| Solution Preparation | • Chemical fume hood or other certified ventilated enclosure.[1][3]• Lab coat or disposable gown.• Chemical splash goggles.[1]• Chemical-resistant gloves (select based on the solvent being used).[4] | Reduced risk of aerosolization compared to powders, but potential for splashes and spills requires robust eye and skin protection.[3] |
| General Laboratory Operations (e.g., cell culture, in-vitro assays) | • Lab coat.• Safety glasses with side shields.• Appropriate gloves for the solvent and compound. | Standard laboratory practice to protect against incidental contact and minor splashes during low-risk manipulations. |
| Waste Disposal | • Lab coat or disposable gown.• Chemical splash goggles.• Double nitrile gloves or other chemical-resistant gloves.[1] | Protects against splashes and contamination during the handling and sealing of hazardous waste containers. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safety and to prevent contamination.[5] The following protocol outlines key steps from receipt to use.
Step 1: Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is damaged, do not open it. Move it to a designated containment area (like a fume hood) and contact your institution's EHS office immediately.
-
If intact, transfer the package to the designated laboratory area for unpacking.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves) during unpacking.
Step 2: Storage
-
Store this compound in a clearly labeled, sealed container.
-
The storage location should be a designated, secure, and well-ventilated area, away from incompatible chemicals.[4][6]
-
If the compound is light-sensitive or requires specific storage temperatures, adhere strictly to the manufacturer's recommendations, if available.
-
Maintain an accurate inventory of the compound, documenting quantities and dates of use.[7][8]
Step 3: Designated Area Preparation
-
All work with this compound, especially the handling of powders, must be conducted in a designated area.[6][9]
-
This area should be a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent the release of airborne particles.[1][9]
-
Before starting, ensure the designated area is clean and uncluttered.
-
Cover the work surface with disposable, absorbent bench paper.
-
Have a spill kit and appropriate waste containers readily accessible.
Step 4: Weighing and Solution Preparation
-
Perform all weighing operations of powdered this compound within a ventilated enclosure to contain any dust.[1][9]
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.[9]
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Handle all solutions within a chemical fume hood.[1]
Step 5: Decontamination
-
After each procedure, thoroughly decontaminate all surfaces and non-disposable equipment.
-
Use an appropriate solvent or a validated cleaning agent known to deactivate similar compounds. If this is unknown, a multi-step process (e.g., washing with a detergent solution followed by a solvent rinse) is recommended.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal is critical to protect personnel and the environment.[4] All waste generated from handling this compound must be treated as hazardous waste.
Step 1: Waste Segregation
-
Do not mix waste containing this compound with other waste streams.[4][10]
-
Use separate, clearly labeled containers for each type of waste.
Step 2: Contaminated Solid Waste
-
Items: Includes used PPE (gloves, gowns, sleeves), weigh boats, pipette tips, and contaminated bench paper.
-
Procedure: Collect all solid waste in a dedicated, puncture-resistant, and sealable plastic bag or container.[4]
-
Label the container clearly as "Hazardous Waste: this compound Contaminated Solids."
Step 3: Contaminated Liquid Waste
-
Items: Includes unused solutions, solvent rinses from decontamination, and aqueous media.
-
Procedure: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container.[3][4] Do not overfill containers; leave at least 10% headspace.
-
Label the container "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.[10]
Step 4: Sharps Waste
-
Items: Includes needles, scalpels, and contaminated glass.
-
Procedure: Place all contaminated sharps in a designated, puncture-proof sharps container.
-
Label the container "Hazardous Waste: Sharps Contaminated with this compound."
Step 5: Final Disposal
-
Store all sealed and labeled waste containers in a designated satellite accumulation area.[11]
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[4] Do not attempt to dispose of this waste via standard laboratory drains or trash.[12]
Quantitative Data: Occupational Exposure Banding
Without specific toxicological data for this compound, it cannot be assigned a formal Occupational Exposure Limit (OEL).[13][14] However, potent compounds are often categorized into Occupational Exposure Bands (OEB) to guide handling procedures. The table below provides an example of such a system. This compound should be handled at a minimum of OEB 4 until data suggests otherwise.
Table 2: Example Occupational Exposure Banding for Potent Compounds
| Occupational Exposure Band (OEB) | Potency/Toxicity | OEL Range (8-hr TWA) |
| OEB 1 | Low Potency / Non-Toxic | >1000 µg/m³ |
| OEB 2 | Moderately Potent / Slightly Toxic | 100 - 1000 µg/m³ |
| OEB 3 | Potent / Moderately Toxic | 10 - 100 µg/m³ |
| OEB 4 | Highly Potent / Toxic | 1 - 10 µg/m³ |
| OEB 5 | Extremely Potent / Highly Toxic | <1 µg/m³ |
TWA: Time-Weighted Average
Experimental Protocols and Signaling Pathways
Due to the lack of publicly available research on this compound, no specific experimental protocols or associated signaling pathways can be cited or described. Researchers must develop their own protocols based on the scientific objectives, incorporating the safety and handling procedures outlined in this guide.
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Workflow for handling and disposal of potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nuaire.com [nuaire.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
